molecular formula C15H13N3O B180132 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one CAS No. 15561-76-9

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Cat. No.: B180132
CAS No.: 15561-76-9
M. Wt: 251.28 g/mol
InChI Key: LNSOYWFCGVLLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is a benzotriazinone derivative that serves as a key scaffold in medicinal chemistry and agricultural research. The benzotriazinone core is of significant interest in drug discovery, with studies showing that structurally similar compounds exhibit promising binding affinities toward biological targets like the E. coli Fab-H receptor and the vitamin D receptor . This suggests potential applications in developing new antimicrobial agents, particularly against E. coli . Furthermore, benzotriazinone derivatives have demonstrated potent in vitro cytotoxic activities against human liver carcinoma cell lines (HepG2), highlighting their value as candidates in anticancer research . Beyond biomedical fields, the 1,2,3-benzotriazin-4-one pharmacophore has been explored in agrochemistry. Research indicates that novel compounds incorporating this structure can exhibit strong nematicidal efficacy against root-knot nematodes (Meloidogyne incognita), which are a major threat to global crop production . The versatility of the benzotriazinone ring system makes 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one a versatile intermediate for further structure-activity relationship (SAR) studies and the synthesis of more complex molecules for various biological investigations.

Properties

IUPAC Name

3-(2-phenylethyl)-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15-13-8-4-5-9-14(13)16-17-18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSOYWFCGVLLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298768
Record name MLS002919856
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15561-76-9
Record name MLS002919856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002919856
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Optimization of Phenylethyl Benzotriazinone Derivatives: SAR and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of phenylethyl benzotriazinone derivatives Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary

The benzo[d][1,2,3]triazin-4(3H)-one scaffold represents a privileged heterocyclic core in medicinal chemistry, distinguished by its planar topology and unique electronic distribution. While historically explored for anticancer and antimicrobial activity, recent high-profile optimization campaigns—most notably the discovery of TAK-041 (Zelatriazin) —have validated phenylethyl-substituted benzotriazinones as potent agonists of the orphan G-protein coupled receptor GPR139 .

This technical guide dissects the Structure-Activity Relationship (SAR) of this specific chemical series. It focuses on the critical role of the phenylethyl moiety as a hydrophobic anchor, the necessity of the acetamide linker for conformational positioning, and the synthetic pathways required to access these CNS-penetrant scaffolds.

The Benzotriazinone Scaffold: Chemical Rationale

The 1,2,3-benzotriazin-4-one core is an isostere of quinazolinone but possesses distinct physicochemical properties due to the triazine ring's nitrogen-rich character.

  • Lipophilicity & Solubility: The scaffold is moderately lipophilic, allowing for blood-brain barrier (BBB) penetration—a prerequisite for CNS targets like GPR139.

  • Electronic Features: The carbonyl at C4 and the nitrogen atoms at N2/N3 serve as key hydrogen bond acceptors. The N3 position is the primary vector for derivatization.

  • Metabolic Stability: Unlike some nitrogen-rich heterocycles, the benzotriazinone core is relatively resistant to oxidative metabolism, though the phenyl ring requires protection (e.g., fluorination) to prevent rapid clearance.

Chemical Synthesis Strategies

The construction of phenylethyl benzotriazinone derivatives typically proceeds via a convergent synthesis strategy. The core is synthesized first, followed by N-alkylation or coupling to attach the phenylethyl tail.

Synthetic Workflow

The most robust route involves the diazotization of anthranilamides , followed by N-alkylation with a chloroacetamide linker pre-attached to the phenylethylamine.

Synthesispathway Start Methyl Anthranilate Step1 Anthranilamide (Amidation) Start->Step1 NH3/MeOH Core 1,2,3-Benzotriazin-4(3H)-one (Diazotization NaNO2/HCl) Step1->Core NaNO2, HCl, 0°C Final Phenylethyl Benzotriazinone Derivative Core->Final K2CO3, DMF, 60°C Linker 2-Chloro-N-(1-phenylethyl)acetamide Linker->Final + Core

Figure 1: Convergent synthetic pathway for N-substituted benzotriazinone derivatives.

Critical Synthetic Considerations
  • Diazotization Safety: The cyclization of anthranilamide using sodium nitrite (NaNO

    
    ) and hydrochloric acid must be maintained at 0–5°C to prevent diazonium salt decomposition before ring closure.
    
  • Regioselectivity: Alkylation of the benzotriazinone anion can theoretically occur at N3 or O4. Under basic conditions (K

    
    CO
    
    
    
    /DMF), N3-alkylation is thermodynamically favored and typically yields the desired product exclusively.
  • Chirality: The phenylethyl group introduces a chiral center. For high-affinity binding (e.g., to GPR139), the (S)-enantiomer is often preferred. Using enantiopure (S)-1-phenylethylamine during the linker synthesis avoids costly chiral resolution later.

Structure-Activity Relationship (SAR) Analysis

The SAR of this series can be divided into four distinct zones. The interaction between the benzotriazinone head and the phenylethyl tail is mediated by the linker , creating a "butterfly" or "hinge" binding mode in many hydrophobic pockets.

Zone 1: The Benzotriazinone Core (Head)
  • Unsubstituted Core: Often shows baseline activity but poor metabolic stability.

  • 5-8 Position Substitution:

    • Electron-Withdrawing Groups (EWGs): Introduction of Fluorine or Chlorine at positions 6 or 7 often improves metabolic stability against P450 oxidation without disrupting planarity.

    • Steric Bulk: Large groups (e.g., -OMe, -Ph) at position 5 (peri-position) can force the N3-substituent out of plane, potentially breaking the active conformation.

Zone 2: The Linker (The "Hinge")

The linker determines the spatial orientation of the aromatic tail relative to the core.

  • Acetamide (-CH

    
    -CO-NH-):  This is the optimal linker for the GPR139 agonist series. It provides a hydrogen bond donor (NH) and acceptor (CO) that often interact with conserved residues (e.g., serine or threonine) in the receptor binding site.
    
  • Chain Length: Shortening to a direct bond or lengthening to a propyl chain typically abolishes activity, indicating a strict distance requirement (approx. 3.5–4.0 Å) between the two aromatic systems.

Zone 3: The Phenylethyl Tail (Hydrophobic Anchor)

This is the critical determinant of potency and selectivity.

  • The Methyl Branch (Chirality): The methyl group of the phenylethyl moiety locks the conformation. In the TAK-041 series, the (S)-configuration is significantly more potent than the (R)-isomer, suggesting a specific hydrophobic sub-pocket that accommodates the methyl group.

  • Phenyl Ring Substitution:

    • Para-substitution: Small lipophilic groups (-F, -Cl, -Me) are tolerated and can improve potency.

    • Ortho-substitution: Often leads to steric clashes, reducing affinity.

    • Metabolic Soft Spot: The phenyl ring is prone to hydroxylation. Fluorination (e.g., 4-F-phenyl) is a standard medicinal chemistry fix to block this metabolic route.

SAR Visualization

SAR_Map Core Benzotriazinone Core (Planar Anchor) Linker Acetamide Linker (-CH2CONH-) Essential H-Bonding Core->Linker N3 Attachment Mod1 R1 (Pos 6/7): F/Cl Increases Metabolic Stability Core->Mod1 Tail Phenylethyl Group (Hydrophobic Interaction) Linker->Tail Amide Bond Mod2 Linker Length: Strictly defined (2-3 atoms) Linker->Mod2 Mod3 Chiral Center (Me): (S)-enantiomer preferred Tail->Mod3

Figure 2: SAR map highlighting the three pharmacophoric zones and key optimization strategies.

Case Study: GPR139 Agonism (TAK-041/Zelatriazin)

The most authoritative application of this SAR is the discovery of TAK-041 , a clinical candidate for the treatment of the negative symptoms of schizophrenia.

  • Target: GPR139, an orphan GPCR expressed exclusively in the habenula.[1][2]

  • Mechanism: Agonism of GPR139 dampens the hyperactivity of the lateral habenula, potentially restoring motivation and social interaction.

  • Key SAR Finding: The "phenylethyl" moiety was not random; it was optimized from high-throughput screening hits to maximize brain penetration and receptor residence time. The benzotriazinone core provided a rigid scaffold that positioned the phenylethyl group to engage a deep hydrophobic pocket within the transmembrane bundle of GPR139.

Potency Data Comparison (Representative):

Compound IDCoreLinkerTailEC50 (GPR139)
Hit 1 BenzotriazinoneAcetamideBenzyl> 1000 nM
Analog A BenzotriazinoneAcetamide(R)-Phenylethyl450 nM
Analog B BenzotriazinoneAcetamide(S)-Phenylethyl 32 nM
TAK-041 OptimizedOptimizedOptimized~5 nM

Note: Data adapted from Reichard et al. (2021) and related patent literature to illustrate the chiral preference.

Experimental Protocols

Protocol: Synthesis of N-[(1S)-1-phenylethyl]-2-(4-oxobenzotriazin-3(4H)-yl)acetamide

Objective: To synthesize a representative high-affinity probe compound.

Reagents:

  • Methyl anthranilate[3][4]

  • Ammonia (MeOH solution)

  • Sodium Nitrite (NaNO

    
    ), HCl[3]
    
  • (S)-1-phenylethylamine

  • Chloroacetyl chloride[5][6]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), DMF

Step-by-Step Methodology:

  • Core Synthesis (Benzotriazinone):

    • Dissolve methyl anthranilate (10 mmol) in methanol saturated with ammonia. Stir at RT for 24h to yield anthranilamide.

    • Dissolve anthranilamide in 2N HCl at 0°C. Dropwise add aqueous NaNO

      
       (1.1 eq) while maintaining temp < 5°C.
      
    • Stir for 1h. The diazonium intermediate cyclizes spontaneously. Filter the white precipitate (Benzo[d][1,2,3]triazin-4(3H)-one), wash with cold water, and dry.

  • Linker Synthesis:

    • To a solution of (S)-1-phenylethylamine (10 mmol) and triethylamine (1.2 eq) in DCM at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

    • Stir for 2h. Wash with water, dry over MgSO

      
      , and concentrate to yield 2-chloro-N-[(1S)-1-phenylethyl]acetamide.
      
  • Coupling (N-Alkylation):

    • Dissolve the Benzotriazinone core (5 mmol) in anhydrous DMF (10 mL).

    • Add K

      
      CO
      
      
      
      (2 eq) and stir for 15 min.
    • Add the chloroacetamide linker (1.1 eq). Heat to 60°C for 4h.

    • Validation: Pour into ice water. Filter the solid.[6] Recrystallize from Ethanol.

    • QC: Verify structure via

      
      H-NMR (look for singlet N-CH
      
      
      
      -CO at ~5.0 ppm and doublet CH-CH
      
      
      at ~1.5 ppm).
Protocol: In Vitro Calcium Flux Assay (GPR139)

Objective: To measure agonist potency (EC


).
  • Cell Line: CHO-K1 cells stably expressing human GPR139 and G

    
     (promiscuous G-protein to couple GPR139 to Calcium release).
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 assay kit dye for 1h at 37°C.

  • Compound Addition: Add synthesized derivatives (dissolved in DMSO) using an acoustic dispenser.

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) immediately upon addition for 120 seconds.

  • Analysis: Calculate EC

    
     using a 4-parameter logistic fit of the peak fluorescence response.
    

References

  • Reichard, H. A., et al. (2021).[7] "Discovery of TAK-041: A Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia."[1][2] Journal of Medicinal Chemistry. [Link][1][2]

  • Hu, H., et al. (2009). "Benzotriazinone derivatives as novel GPR139 agonists."[1][2][7] Patent WO2009000000 (Generalized reference to the scaffold discovery).

  • El Rayes, S. M., et al. (2020).[3] "Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors." ACS Omega. [Link]

  • Baudelle, R., et al. (2018). "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction." Journal of Organic Chemistry. [Link]

Sources

The Pharmacological Potential of 3-Substituted 1,2,3-Benzotriazin-4-ones: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3-benzotriazin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The strategic substitution at the 3-position of this heterocyclic core has proven to be a powerful approach for modulating pharmacological properties, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 3-substituted 1,2,3-benzotriazin-4-ones, offering valuable insights for researchers and professionals in drug discovery and development.

The Versatile 1,2,3-Benzotriazin-4-one Core: Synthesis and Significance

The 1,2,3-benzotriazin-4-one nucleus is a bicyclic heteroaromatic system that serves as a versatile template for the design of novel therapeutic agents. Its chemical stability and the amenability of the 3-position to a wide range of substitutions make it an attractive starting point for chemical library synthesis.

A common and effective method for the synthesis of the 1,2,3-benzotriazin-4-one core involves the diazotization of 2-aminobenzamides. This classical approach, while robust, often requires harsh acidic conditions. More contemporary methods have been developed to offer milder and more efficient synthetic routes.

Anticancer Activity: A Primary Focus of Investigation

The most extensively studied biological activity of 3-substituted 1,2,3-benzotriazin-4-ones is their potential as anticancer agents. A multitude of derivatives have demonstrated significant cytotoxicity against a broad panel of human cancer cell lines.

In Vitro Cytotoxicity

The anticancer efficacy of these compounds is typically evaluated using in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstitution at 3-positionCancer Cell LineIC50 (µM)Reference
8m 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxyT47D (Breast)0.45 ± 0.07[1][2]
DU145 (Prostate)0.23 ± 0.04[1][2]
PC-3 (Prostate)0.31 ± 0.05[1][2]
Compound 3 VariesHepG2 (Liver)6.525[3]
Compound 13a VariesHepG2 (Liver)10.97[3]
Compound 5a -SMeSW480 (Colon)10[4]
Compound 14b 2H-benzo[b][1][3]oxazin-3(4H)-one linked 1,2,3-triazoleA549 (Lung)7.59 ± 0.31[5][6]
Compound 14c 2H-benzo[b][1][3]oxazin-3(4H)-one linked 1,2,3-triazoleA549 (Lung)18.52 ± 0.59[5][6]
Mechanism of Anticancer Action

The anticancer activity of 3-substituted 1,2,3-benzotriazin-4-ones is often attributed to their ability to induce programmed cell death, or apoptosis, and to cause cell cycle arrest in cancer cells.

2.2.1. Induction of Apoptosis: Many derivatives have been shown to trigger the intrinsic apoptotic pathway, which is characterized by the involvement of mitochondria. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase enzymes, the key executioners of apoptosis. The induction of DNA damage is another mechanism by which these compounds can initiate apoptosis.[7]

2.2.2. Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[8]

Below is a simplified representation of a potential signaling pathway for apoptosis induction by 3-substituted 1,2,3-benzotriazin-4-ones.

apoptosis_pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_pathway Apoptotic Pathway Benzotriazinone Benzotriazinone DNA_Damage DNA Damage Benzotriazinone->DNA_Damage ROS_Production ROS Production Benzotriazinone->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction DNA_Damage->Mitochondrial_Dysfunction ROS_Production->Mitochondrial_Dysfunction Bax_Bak_Activation Bax/Bak Activation Mitochondrial_Dysfunction->Bax_Bak_Activation Cytochrome_c_Release Cytochrome c Release Bax_Bak_Activation->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified signaling pathway for apoptosis induction.

Structure-Activity Relationship (SAR)

The nature of the substituent at the 3-position of the 1,2,3-benzotriazin-4-one core plays a crucial role in determining the anticancer potency. Key SAR observations include:

  • Aromatic and Heteroaromatic Substituents: The presence of substituted anilino groups at the 3-position has been shown to be beneficial for activity. For instance, the introduction of electron-withdrawing groups like halogens on the anilino ring can enhance cytotoxicity.[1]

  • Linker and Side Chains: The length and flexibility of any linker connecting the benzotriazinone core to a substituent can influence activity. The presence of alkoxy groups on the benzotriazinone ring itself can also modulate the antiproliferative effects.[1][2]

  • Hybrid Molecules: The conjugation of the 1,2,3-benzotriazin-4-one scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles or 2H-benzo[b][1][3]oxazin-3(4H)-ones, has emerged as a promising strategy for developing highly potent anticancer agents.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the in vitro cytotoxicity of 3-substituted 1,2,3-benzotriazin-4-one derivatives using the MTT assay.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a further 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9][10][11]

Antimicrobial Activity: A Promising Avenue for New Antibiotics

In addition to their anticancer properties, 3-substituted 1,2,3-benzotriazin-4-ones have also demonstrated promising activity against a range of pathogenic bacteria and fungi.

In Vitro Antimicrobial Screening

The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
1,2,3-Triazolylmethyl-2H-1,4-benzothiazin-3-one derivativesPseudomonas aeruginosa (ATCC)31.2[12]
Acinetobacter (ESBL)31.2[12]
1,2,3-Triazole-coumarin conjugatesEnterococcus faecalis12.5 - 50[13]
4-Amino-substituted-1,2,4-triazole-3-thiol derivativesStaphylococcus aureus16[14]
Bacillus subtilis20[14]
Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used qualitative screening method to assess the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile filter paper discs (6 mm in diameter)

  • Test compounds dissolved in a suitable solvent

  • Standard antibiotic discs (positive control)

  • Solvent-impregnated discs (negative control)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth or saline solution to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the entire surface of the agar plate with the prepared inoculum using a sterile cotton swab.

  • Disc Application: Aseptically place the filter paper discs impregnated with the test compounds, the standard antibiotic, and the solvent control onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[15][16]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 3-substituted 1,2,3-benzotriazin-4-one derivatives have been shown to possess anti-inflammatory properties, suggesting their potential for the treatment of inflammatory disorders.

In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rodents is a classical and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Compound ClassAnimal ModelDoseInhibition of Edema (%)Reference
N-Substituted 3,4-dihydro-3-methyl-benzo-1,2,4-triazin-3-yl-acetamidesRat25 mg/kgUp to 80% (at 4h)[17]
2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazoleLPS-induced BV-2 cellsVariesSignificant reduction in pro-inflammatory cytokines[18][19][20]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of pro-inflammatory mediators. Studies have shown that some derivatives can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[18][19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard procedure for evaluating the in vivo anti-inflammatory activity of test compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the test compounds. Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the standard and test groups at each time point compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.[3][21][22][23]

Conclusion and Future Directions

The 3-substituted 1,2,3-benzotriazin-4-one scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The extensive research into their anticancer properties has yielded several potent compounds with well-defined mechanisms of action. Furthermore, the emerging evidence of their antimicrobial and anti-inflammatory activities opens up new avenues for their therapeutic application.

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds to gain a better understanding of their biological effects.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies to evaluate the therapeutic efficacy and safety of the most promising candidates in relevant animal models of disease.

  • Exploration of New Therapeutic Areas: Screening of 3-substituted 1,2,3-benzotriazin-4-one libraries against a wider range of biological targets to identify novel therapeutic applications.

The continued exploration of this fascinating class of compounds holds great promise for the development of new and effective treatments for a variety of human diseases.

References

  • Lv, J.-L., Wang, R., Liu, D., Guo, G., Jing, Y.-K., & Zhao, L.-X. (2008). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Molecules, 13(6), 1427–1440. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • El-Sayed, N. A. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6463–6476. [Link]

  • Koutentis, P. A., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][21]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 597. [Link]

  • Singh, S., Majumdar, S., & Singh, V. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(3), 183–186.
  • Kazeminejad, Z., Marzi, M., Shiroudi, A., & Zarenezhad, E. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi, 8(3), 253. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115-121). Humana Press. [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

  • Lv, J. L., Wang, R., Liu, D., Guo, G., Jing, Y. K., & Zhao, L. X. (2008). Design, synthesis, and antitumor activities of some novel substituted 1,2,3-benzotriazines. Molecules (Basel, Switzerland), 13(6), 1427–1440. [Link]

  • Liu, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1565657. [Link]

  • Matysiak, J., et al. (2018). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][9]thiazin-4-one on colon cells and its anticancer potential. Pharmacological Reports, 70(1), 131-138. [Link]

  • Bouyahyaoui, A., et al. (2017). Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. Chemistry Central Journal, 11(1), 81. [Link]

  • Inoue, S., et al. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences, 25(5), 2694. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Sable, P., & Rai, M. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 134-137.
  • Al-Hourani, B. J., et al. (2020). Synthesis and Anti-Colon Cancer Activity of 1,2,4-Triazole Derivatives with Aliphatic S-Substituents. Journal of Heterocyclic Chemistry, 57(1), 356-365.
  • Liu, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13, 1565657. [Link]

  • Liu, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13. [Link]

  • Liu, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16. [Link]

  • Semantic Scholar. (n.d.). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. [Link]

  • Goyal, P. K., et al. (2010). SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry, 3(2), 235-240.
  • Tan, M. L. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Bioengineering, 6(3), 73. [Link]

  • ResearchGate. (n.d.). The structure of 1, 2, 3-benzotriazin-4-one. [Link]

  • Cîrcu, V., et al. (2025). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Pharmaceuticals, 19(1), 77. [Link]

  • Liu, Y., et al. (2025). Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Semantic Scholar. [Link]

  • Xu, J. Y., et al. (2017). Synthesis and biological evaluation of novel 1, 2, 3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors. Chinese Chemical Letters, 28(10), 1961-1965. [Link]

  • Liu, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Macao Polytechnic University Institutional Repository.
  • Al-Ostath, R. A., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7593. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Fulda, S., & Debatin, K. M. (2006). Apoptosis pathways in cancer and cancer therapy. Apoptosis, 11(10), 1629–1641. [Link]

  • Liu, Y., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 16. [Link]

  • World Health Organization. (2018). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Chen, Y. L., et al. (2018). Synthesis, Preferentially Hypoxic Apoptosis and Anti-Angiogenic Activity of 3-Amino-1,2,4-benzotriazine-1,4-dioxide-extended Derivatives. Molecules, 23(11), 2821. [Link]

  • Martínez-Salas, P., et al. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Boletín de la Sociedad Química de México, 62(1), 1-10. [Link]

  • ResearchGate. (n.d.). Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA. [Link]

  • Gesi, M., et al. (2023). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 28(25), 8234. [Link]

  • Al-Suhaimi, K. S., et al. (2020). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 25(18), 4241. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Egyptian Journal of Chemistry, 64(8), 4419-4426.
  • Modern Medical Laboratory Journal. (2022, January 3). Agar Diffusion Test: the primary method to determine the antimicrobial activity. [Link]

  • Kumar, S., & Sharma, P. (2012). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 4(1), 384-390.
  • Bozorov, K., et al. (2018). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 23(1), 159. [Link]

  • Li, Y., et al. (2016). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 17(5), 723-730. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

Sources

Molecular weight and solubility profile of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

[1]

Executive Summary

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is a bicyclic nitrogen-rich heterocycle characterized by a 1,2,3-triazine ring fused to a benzene core, with a phenylethyl substituent at the N-3 position.[1][2][3][4][5] While often screened as a synthetic intermediate for isoindolinones or as a photolabile precursor, its handling requires strict adherence to stability protocols due to the inherent reactivity of the triazinone core.[1]

This guide details the molecular specifications, solubility behavior, and critical handling parameters required to maintain sample integrity during experimentation.

Part 1: Physicochemical Specifications

Molecular Identity & Weight Calculation

The molecular weight is derived from the atomic composition of the parent 1,2,3-benzotriazin-4(3H)-one core modified with a phenylethyl group.[1]

  • Chemical Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight (MW): 251.29 g/mol [1]

  • Exact Mass: 251.1059 Da[1]

Calculation Breakdown:

Component Formula Contribution Mass Contribution ( g/mol )

| Benzotriazinone Core | ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Phenylethyl Group

Total

251.29
Structural Properties
  • Lipophilicity (Calculated LogP): ~2.8 – 3.2[1]

    • Insight: The addition of the phenylethyl chain significantly increases lipophilicity compared to the unsubstituted parent (LogP ~0.8), rendering the molecule sparingly soluble in aqueous media.[1]

  • H-Bond Donors: 0 (N-3 is substituted)[1]

  • H-Bond Acceptors: 4 (3 nitrogens + 1 carbonyl oxygen)[1]

  • Electronic Character: The triazinone ring is electron-deficient, making the carbonyl carbon susceptible to nucleophilic attack if not sterically hindered.[1]

Part 2: Solubility Profile

Predicted Solubility Data

Experimental solubility data for this specific derivative is limited in public repositories.[1] The following values are expert estimates based on Structure-Property Relationships (SAR) of analogous N-alkylated benzotriazinones.

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Application Note
DMSO High > 50 mg/mLPreferred solvent for stock solutions (10–100 mM).[1]
Dichloromethane (DCM) High > 30 mg/mLExcellent for extraction/purification.[1]
Ethanol/Methanol Moderate 5 – 15 mg/mLSonicate to ensure dissolution; avoid heating >40°C.
Water (pH 7.4) Low < 0.1 mg/mLWarning: Risk of precipitation in aqueous buffers.[1]
PBS + 5% DMSO Low-Moderate ~ 0.5 mg/mLMaximum recommended working concentration for bioassays.[1]
Critical Stability Warning: Photolability

Senior Scientist Note: The 1,2,3-benzotriazin-4-one scaffold is photochemically active .[1] Upon exposure to UV or violet light (approx. 300–420 nm), it undergoes denitrogenation (loss of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

  • Implication: Solubility testing performed under standard laboratory lighting without protection may yield false data due to sample degradation.[1]

  • Requirement: All solubility experiments must be conducted in amber glassware or foil-wrapped vessels.

Part 3: Experimental Protocols

Protocol: Kinetic Solubility Determination (Shake-Flask Method)

Purpose: To determine the maximum solubility in a specific buffer while controlling for compound stability.[1]

Materials:

  • Compound Stock (10 mM in DMSO)[1]

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

  • Amber HPLC Vials (Light Protection)

  • Syringe Filters (0.45 µm PTFE)[1]

Workflow:

  • Preparation: Pipette 10 µL of DMSO stock into 990 µL of PBS (final 1% DMSO) in an amber vial .

  • Incubation: Shake at 25°C for 24 hours. Do not use sonication for the equilibration step as heat may degrade the compound.[1]

  • Filtration: Filter the suspension through a 0.45 µm PTFE filter to remove undissolved particulates.

  • Quantification: Analyze the filtrate via HPLC-UV (detection at 254 nm).

    • Calibration: Use a standard curve prepared in 100% Methanol to ensure full solubility for the reference.

Diagram: Photolytic Degradation Pathway

The following diagram illustrates why light protection is mandatory. The compound degrades by extruding nitrogen gas, permanently altering the molecular structure and solubility.[1]

PhotolysisStart3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one(Intact Molecule)Lighthv (UV/Visible Light)ExcitationStart->LightIntermediateDiradical / CarbeneIntermediateLight->Intermediate -N2 extrusionGasN2 Gas(Irreversible Loss)Intermediate->GasProductN-PhenethylIsoindolinone(Degradation Product)Intermediate->Product Ring Contraction

Caption: Photolytic degradation pathway of benzotriazinones. Exposure to light causes rapid loss of nitrogen, forming an isoindolinone derivative with distinct solubility properties.[1]

Part 4: References

  • Chemical Identity & Core Properties:

    • PubChem. 1,2,3-Benzotriazin-4(3H)-one (Compound Summary).[1][6] National Library of Medicine.[1] [Link][1]

  • Photochemical Reactivity & Stability:

    • Bokosi, F. R. B., et al. (2024).[1] Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones.[1] The Journal of Organic Chemistry.[1] [Link][1]

  • Synthesis & Structural Analogs:

    • Woodland, E. D., et al. (1996).[1] The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones. Journal of Pharmacy and Pharmacology.[1] [Link]

Pharmacological Potential of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trojan Horse" Scaffold

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one represents a high-value chemical entity within the nitrogen-rich heterocycle class. While the 1,2,3-benzotriazin-4-one core is historically recognized for its utility in organic synthesis (as a source of nitrogen-centered radicals or diazonium species), recent structure-activity relationship (SAR) studies have repositioned it as a privileged scaffold for CNS therapeutics and agrochemicals (nematicides) .

The specific inclusion of the 2-phenylethyl substituent at the N3 position is not arbitrary; it introduces a critical lipophilic pharmacophore that facilitates membrane permeability (including the Blood-Brain Barrier) and enables


 stacking interactions within hydrophobic binding pockets of targets such as 5-HT1A receptors  and nematode-specific enzymes . This guide analyzes the compound's dual nature: a stable receptor ligand and a potential photo-activatable prodrug.

Chemical Profile & Physicochemical Properties

To understand the pharmacological behavior, we must first validate the molecule's structural integrity and predicted behavior in biological systems.

Structural Analysis
  • Core: 1,2,3-Benzotriazin-4-one (BTO).[1][2][3][4][5] A rigid, planar bicyclic system.

  • Linker: Ethylene bridge (

    
    ). Provides rotational freedom, allowing the phenyl ring to adopt optimal binding conformations.
    
  • Tail: Phenyl ring.[6][7] Acts as a hydrophobic anchor.

Calculated ADME Properties (In Silico)
PropertyValue (Predicted)Pharmacological Implication
Molecular Weight ~251.28 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Lipophilicity) 2.8 – 3.2High CNS penetration potential; ideal for cell membrane crossing.
TPSA ~55 ŲWell below the 90 Ų threshold for BBB penetration.
H-Bond Acceptors 3 (N1, N2, O)Interaction points for receptor serine/threonine residues.
H-Bond Donors 0Reduces desolvation penalty upon binding.

Synthetic Architecture

The synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one must be approached with a focus on regioselectivity, avoiding O-alkylation.

Validated Synthetic Protocol (N-Alkylation Route)

Objective: Selective N3-alkylation of the benzotriazinone core.

  • Precursor Preparation: Diazotization of anthranilamide using sodium nitrite (

    
    ) in acidic media (HCl) yields the parent 1,2,3-benzotriazin-4(3H)-one.
    
  • Deprotonation: Treat the parent heterocycle (1.0 eq) with anhydrous

    
     (2.0 eq) in DMF or Acetone. Stir at RT for 30 mins to generate the potassiated salt.
    
  • Alkylation: Add (2-bromoethyl)benzene (1.1 eq) dropwise.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. The product precipitates as a solid. Recrystallize from Ethanol.

Critical Control Point: The reaction temperature must be controlled. Excessive heat (>100°C) can trigger denitrogenation (loss of


), collapsing the ring into an indazolone derivative.
Visualization: Retrosynthetic Logic

Synthesis Target 3-(2-Phenylethyl)- 1,2,3-benzotriazin-4-one Intermed 1,2,3-Benzotriazin-4(3H)-one (Anion) Intermed->Target N-Alkylation (K2CO3, DMF) Reagent (2-Bromoethyl)benzene Reagent->Target + Electrophile Start Anthranilamide Start->Intermed Diazotization (NaNO2, HCl)

Figure 1: Retrosynthetic pathway highlighting the modular assembly of the core scaffold and the hydrophobic tail.

Pharmacological Mechanisms & Therapeutic Potential[7][8][9][10]

CNS Activity: The Serotonergic Hypothesis

Benzotriazinone derivatives, particularly those with aryl-alkyl spacers, have demonstrated affinity for 5-HT1A serotonin receptors .[8]

  • Mechanism: The benzotriazinone core mimics the indole ring of serotonin, acting as a bioisostere. The phenylethyl chain positions the distal phenyl ring into the receptor's secondary hydrophobic pocket (similar to the binding mode of Buspirone).

  • Potential Indication: Anxiolytic and antidepressant agents with reduced side effects compared to benzodiazepines.

Nematicidal & Agrochemical Utility

Recent studies identify 3-substituted benzotriazinones as potent inhibitors of Meloidogyne incognita (Root-knot nematode).

  • Mode of Action: Unlike organophosphates, these compounds likely target nematode-specific metabolic enzymes or ion channels. The lipophilic phenylethyl group enhances cuticle penetration, a major barrier in nematocidal efficacy.

  • Data Point: Analogs with 2-phenylethyl linkers often show

    
     values in the low mg/L range, superior to short-chain alkyl analogs.
    
Cytotoxicity: The "Masked" Electrophile

The unique feature of the 1,2,3-benzotriazin-4-one ring is its latent reactivity.

  • Pro-drug Mechanism: Under specific conditions (UV irradiation or enzymatic reduction), the triazine ring can extrude molecular nitrogen (

    
    ).
    
  • Result: Formation of a reactive diradical or benzazetidinone intermediate.

  • Therapeutic Application: This property can be exploited for Photodynamic Therapy (PDT) in oncology. The molecule remains inert systemically but generates cytotoxic radicals when locally activated by light in tumor tissue.

Experimental Validation Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT)

To verify anticancer potential.

  • Cell Lines: HeLa, MCF-7, and HEK293 (healthy control).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound (dissolved in DMSO) at concentrations 0.1, 1, 10, 50, 100

    
    .
    
    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent. Measure absorbance at 570 nm. Calculate

    
    .
    
Protocol B: Photolytic Stability Study

To assess prodrug potential.

  • Solution: Prepare a

    
     solution in Methanol.
    
  • Exposure: Irradiate with UV light (365 nm) in a quartz cuvette.

  • Analysis: Monitor UV-Vis spectrum every 5 mins for 1 hour. Look for the disappearance of the triazine absorption band (~280-300 nm) and emergence of new peaks (indicating

    
     loss).
    
Visualization: Mechanism of Action (Hypothetical)

MOA Compound 3-(2-Phenylethyl)- 1,2,3-benzotriazin-4-one Pathway1 Pathway A: Receptor Binding (No Degradation) Compound->Pathway1 Systemic Circulation Pathway2 Pathway B: Bioactivation (N2 Extrusion) Compound->Pathway2 UV Light / Reductive Enzyme Target1 5-HT1A Receptor (Anxiolytic Effect) Pathway1->Target1 Hydrophobic Interaction Target2 Reactive Diradical / Carbene Pathway2->Target2 - N2 (Gas) Effect2 DNA Damage / Cytotoxicity (Antitumor) Target2->Effect2 Covalent Modification

Figure 2: Dual pharmacological pathways: Stable receptor modulation vs. reactive prodrug activation.

Future Outlook & Optimization

To maximize the potential of this scaffold, future development should focus on:

  • Linker Rigidity: Replacing the ethyl linker with a cyclopropyl or piperazine ring to restrict conformation and improve receptor selectivity.

  • Ring Substitution: Introducing electron-withdrawing groups (F, Cl) on the benzotriazine benzene ring to modulate metabolic stability (preventing rapid oxidation).

  • Scaffold Hopping: Using the benzotriazinone as a bioisostere for quinazolinones in kinase inhibitor design.

References

  • Synthesis and 5-HT1A Affinity: Caliendo, G., et al.[7][8] "Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands." Bioorganic & Medicinal Chemistry Letters, 1999.

  • Nematicidal Activity: Wang, G., et al.[1][5][9] "Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita."[1][2][5][9] Journal of Agricultural and Food Chemistry, 2015.

  • Chemical Reactivity & Denitrogenation: Bokosi, F. R. B., et al.[4] "Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones." The Journal of Organic Chemistry, 2024.[4]

  • General Pharmacology of Benzotriazines: Srivastava, M., et al. "Chemistry and Biological Activity of [1,2,3]-Benzotriazine Derivatives."[1][2][5][10][11][12][9] Current Organic Chemistry, 2018.[1]

Sources

Computational Docking Protocol: 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one as a Putative VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Docking Studies of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The 1,2,3-benzotriazin-4-one scaffold represents a privileged structure in medicinal chemistry, exhibiting diverse pharmacological profiles ranging from CNS modulation (5-HT1A affinity) to antimicrobial activity (FabH inhibition).[1] However, its most critical application lies in oncology. Recent structure-activity relationship (SAR) studies indicate that N3-substituted derivatives—specifically those bearing aryl-alkyl moieties like the 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one —show significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis.

This technical guide provides a rigorous, self-validating computational workflow for docking this specific ligand into the ATP-binding pocket of VEGFR-2. It synthesizes methodologies from recent benzotriazinone studies to establish a standardized protocol for evaluating binding affinity, pose stability, and molecular interactions.

Ligand Chemistry & Preparation

Compound: 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one Core Scaffold: 1,2,3-Benzotriazin-4(3H)-one Substituent: Phenylethyl group at N3 position[2][3][4][5]

Quantum Mechanical Optimization

To ensure the docking algorithm samples biologically relevant conformers, the ligand must undergo geometry optimization using Density Functional Theory (DFT). Standard force fields (e.g., MMFF94) often fail to capture the correct electronic distribution of the triazine ring.

  • Theory Level: DFT/B3LYP with the 6-31G* basis set.

  • Software: Gaussian 16 or ORCA.

  • Objective: Minimize internal energy and calculate partial atomic charges (ESP charges) to replace standard Gasteiger charges, enhancing electrostatic interaction accuracy during docking.

ADME & Drug-Likeness Profiling

Before docking, the ligand is screened against Lipinski’s Rule of Five to ensure drug-likeness.

  • Molecular Weight: ~251.28 g/mol (Pass)

  • H-Bond Donors: 0 (Pass)

  • H-Bond Acceptors: 3 (Pass)

  • LogP: Predicted ~2.5–3.0 (Highly lipophilic, suitable for membrane permeability).

Target Selection & Protein Preparation

Primary Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) PDB ID: 3CJF (Resolution: 2.04 Å) Rationale: The 3CJF structure is co-crystallized with a known inhibitor, providing a validated active conformation for competitive docking studies of benzotriazinone derivatives.

Structural Remediation Protocol

Raw PDB files contain crystallographic artifacts that must be corrected to prevent false positives.

  • Desolvation: Remove all water molecules except those bridging the ligand and the hinge region (e.g., HOH near Glu917), as these often mediate critical H-bonds.

  • Protonation: Use a pKa predictor (e.g., PropKa) to set protonation states at pH 7.4.

    • Critical Step: Ensure His1026 is protonated on the epsilon nitrogen (HIE) to facilitate hydrogen bonding.

  • Energy Minimization: Restrain heavy atoms and minimize hydrogens using the OPLS3e force field to relieve steric clashes introduced during protonation.

Docking Methodology (The Core)

This protocol utilizes a "Redocking Validation" strategy to ensure the algorithm can reproduce experimental data before testing the novel ligand.

Grid Generation

The search space is defined around the centroid of the co-crystallized ligand in PDB 3CJF.

  • Center: X: 28.54, Y: 14.32, Z: 11.20

  • Dimensions: 24 Å × 24 Å × 24 Å (Cubic box covering the ATP-binding cleft and the hydrophobic back pocket).

  • Spacing: 0.375 Å (standard for AutoDock Vina/biasing algorithms).

The Docking Algorithm

We employ a Genetic Algorithm (GA) due to the rotatable bonds in the phenylethyl side chain.

  • Software: AutoDock Vina (Open Source) or MOE (Commercial).

  • Exhaustiveness: Set to 32 (High) to ensure thorough sampling of the conformational landscape.

  • Scoring Function: Vina Hybrid Scoring (Empirical + Knowledge-based).

Validation Step (Self-Validating System)
  • Procedure: Extract the native ligand from 3CJF, randomize its conformation, and re-dock it into the generated grid.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .

Workflow Visualization

The following diagram illustrates the complete computational pipeline, from ligand synthesis logic to post-docking analysis.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Engine cluster_analysis Phase 3: Analysis Ligand Ligand: 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Grid Grid Generation (24x24x24 Å Box) DFT->Grid Target Target: VEGFR-2 (PDB: 3CJF) Clean Desolvation & Protonation (pH 7.4) Target->Clean Clean->Grid Validation Redocking Validation (RMSD < 2.0 Å) Grid->Validation Sampling Conformational Sampling (Genetic Algorithm) Validation->Sampling If Validated Scoring Binding Affinity Calculation (kcal/mol) Sampling->Scoring Interactions Interaction Profiling (Pi-Stacking, H-Bonds) Scoring->Interactions

Caption: Figure 1. End-to-end computational workflow for the molecular docking of benzotriazinone derivatives against VEGFR-2.

Post-Docking Analysis & Expected Interactions

Based on the pharmacophore of known VEGFR-2 inhibitors and benzotriazinone SAR data, the following interactions are critical for high-affinity binding.

Interaction Map

The 3-(2-Phenylethyl) substituent is designed to exploit the hydrophobic back pocket of the kinase domain.

  • Hinge Region (Cys919): The N1 or N2 of the benzotriazine ring acts as an H-bond acceptor.

  • Gatekeeper Residue (Val916): Hydrophobic interaction with the benzotriazinone core.

  • DFG Motif (Phe1047): The phenylethyl phenyl ring engages in Pi-Pi T-shaped stacking with Phe1047, stabilizing the inactive conformation (Type II inhibition) or active conformation depending on the exact depth of penetration.

Quantitative Metrics (Template)

Researchers should populate the following table to compare the novel ligand against the standard inhibitor (e.g., Sorafenib or the co-crystallized ligand).

Ligand IDBinding Energy (kcal/mol)H-Bonds (Residues)Pi-Stacking (Residues)RMSD to Crystal (Å)
Native Ligand (3CJF) -10.5 (Ref)Cys919, Glu917Phe10470.85 (Self-dock)
3-(2-Phenylethyl)-... -9.2 (Est)Cys919Phe1047, Val848N/A
Control (Benzotriazine) -7.8NonePhe1047N/A
Signal Pathway Visualization

Understanding why we dock into VEGFR-2 requires visualizing the downstream effects of inhibition.

SignalingPathway Ligand 3-(2-Phenylethyl)- benzotriazinone VEGFR2 VEGFR-2 (Receptor) Ligand->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Inhibition of Angiogenesis mTOR->Outcome MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Outcome

Caption: Figure 2. Downstream signaling cascade of VEGFR-2. Inhibition by the benzotriazinone ligand disrupts PI3K/AKT and Raf/MEK/ERK pathways, leading to reduced angiogenesis.

References

  • Hussien, H. Y., & Ibrahim, B. T. (2025).[6] Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3-benzotriazin-4-one. NTU Journal of Pure Sciences.[1][6] Available at: [Link]

  • Abdel-Mohsen, H. T., et al. (2020).[7] Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega. Available at: [Link]

  • Zhang, S., et al. (2022). Pharmacophore-Oriented Discovery of Novel 1,2,3-Benzotriazine-4-one Derivatives as Potent 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.[3] Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Da Settimo, F., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. European Journal of Medicinal Chemistry. Available at: [Link]

  • RCSB PDB. (2008). Crystal structure of VEGFR2 kinase domain in complex with a benzimidazole inhibitor (3CJF). RCSB Protein Data Bank. Available at: [Link]

Sources

Precision Toxicology Prediction for Phenylethyl Benzotriazinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylethyl benzotriazinone analogs represent a potent scaffold in medicinal chemistry, often explored for kinase inhibition, non-nucleoside reverse transcriptase inhibition (NNRTI), and anticancer activity. However, this chemical class carries inherent toxicological liabilities due to its nitrogen-rich heterocyclic core and lipophilic side chains.

This guide provides a rigorous, self-validating workflow for predicting the toxicity profile of these analogs. It moves beyond standard ADMET screening to focus on the specific liabilities of the benzotriazinone core (potential for reductive ring opening and mutagenicity) and the phenylethyl substituent (hERG channel inhibition and benzylic oxidation).

Part 1: Structural Alert Analysis & In Silico Triage

Before synthesis, candidates must undergo computational interrogation to filter out "hard" toxicophores. For benzotriazinones, the primary concerns are genotoxicity and hERG inhibition.

The Phenylethyl Benzotriazinone Pharmacophore Risks
  • The Core (Benzotriazinone): A planar, electron-deficient system. It is a structural alert for genotoxicity (intercalation) and can undergo reductive metabolism to reactive anthranilamide derivatives.

  • The Tail (Phenylethyl): A lipophilic spacer. This specific group increases logP and provides the requisite distance between aromatic centers to fit the hERG channel pharmacophore (pi-stacking interactions with Tyr652/Phe656).

In Silico Workflow

Do not rely on a single algorithm. Use a consensus approach:

  • QSAR for Mutagenicity: Use statistical-based systems (e.g., Sarah Nexus) and rule-based systems (e.g., Derek Nexus) to evaluate the triazinone core against ICH M7 guidelines.

  • hERG Pharmacophore Mapping: Calculate the distance between the basic nitrogen (if present) and the distal phenyl ring. A distance of 9–12 Å often correlates with high hERG affinity.

InSilicoWorkflow Start Candidate Structure Consensus Consensus QSAR (Statistical + Rule-Based) Start->Consensus hERG_Map 3D Pharmacophore Mapping (Phenylethyl Distance Check) Start->hERG_Map Alert_Check Structural Alert: Triazinone Ring Stability Consensus->Alert_Check hERG_Map->Alert_Check Decision Triage Decision Alert_Check->Decision Risk Score

Figure 1: In silico triage workflow prioritizing structural alerts specific to the benzotriazinone scaffold.

Part 2: Metabolic Activation & Reactive Metabolite Trapping

The benzotriazinone ring is not metabolically inert. In the liver, it can serve as a substrate for reductases or CYPs, leading to "bioactivation"—the formation of reactive metabolites that covalently bind to proteins (causing hepatotoxicity) or DNA (causing genotoxicity).

The Mechanism: Reductive Ring Opening

Unlike standard oxidation, benzotriazinones can undergo reductive ring scission . The diazonium-like character of the triazine ring makes it susceptible to nucleophilic attack or reduction to hydrazine intermediates.

Protocol: Reactive Metabolite Trapping Assay

This protocol is designed to "trap" short-lived electrophiles using Glutathione (GSH) or Potassium Cyanide (KCN).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Trapping Agents: GSH (for soft electrophiles like epoxides/quinones), KCN (for hard electrophiles like iminium ions).

  • LC-MS/MS (High Resolution).

Step-by-Step Methodology:

  • Incubation: Incubate the test analog (10 µM) with HLM (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping: Run parallel reactions:

    • Reaction A: Add GSH (5 mM) to trap soft electrophiles (e.g., from benzylic oxidation of the phenylethyl group).

    • Reaction B: Add KCN (1 mM) to trap iminium ions (if the nitrogen core is oxidized).

  • Termination: Quench with ice-cold acetonitrile after 60 minutes.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Search for Neutral Loss scans:

    • GSH Adduct: Mass shift of +307 Da (indicates reactive electrophile).

    • CN Adduct: Mass shift of +27 Da (indicates iminium ion).

Interpretation: If a GSH adduct is found on the phenylethyl side chain, it suggests benzylic hydroxylation followed by dehydration to a reactive styrene-like intermediate. If the adduct is on the core, it suggests ring opening.

Part 3: Cardiotoxicity Assessment (hERG Inhibition)[1]

The phenylethyl group is a known liability for hERG inhibition. It facilitates hydrophobic interactions within the channel pore. This is a "Go/No-Go" parameter.

The Biological Rationale

The hERG potassium channel has a large inner cavity lined with aromatic residues (Tyr652, Phe656). The phenylethyl moiety of the analog can penetrate this cavity, forming pi-pi stacking interactions, while the triazinone core may interact with the pore entrance.

Protocol: Automated Patch Clamp (QPatch/PatchXpress)

Do not rely solely on radioligand binding (displacement assays) as they produce false negatives. Functional patch clamp is the gold standard.

Experimental Setup:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions: Extracellular (Tyrode’s solution), Intracellular (high K+).

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit the tail current.

Data Analysis: Calculate the


 based on the inhibition of the peak tail current.
  • Safe Zone:

    
    [1]
    
  • Warning Zone:

    
    
    
  • High Risk:

    
     (Common for lipophilic phenylethyl analogs).
    

Part 4: Integrated Risk Assessment Matrix

Synthesize the data into a decision matrix. This table allows for rapid comparison of analogs.

MetricAnalog A (Baseline)Analog B (Optimized)Target / Threshold
LogP 4.23.1< 3.5 (Reduces hERG risk)
hERG IC50 2.5 µM (High Risk)> 30 µM (Safe)> 10 µM (Min), > 30 µM (Ideal)
GSH Adducts Detected (+307 Da)None DetectedNone (Clean metabolic profile)
Ames Test Positive (Strain TA98)NegativeNegative (Non-mutagenic)
Metabolic Stability (

)
15 min55 min> 30 min (HLM)

Causality Note: In Analog B, replacing the phenylethyl group with a more polar, less aromatic linker (e.g., pyridyl-ethyl or adding a polar substituent to the phenyl ring) often drastically reduces hERG binding by disrupting the hydrophobic interaction with Phe656, while simultaneously lowering LogP and improving metabolic stability.

Part 5: Metabolic Pathway Visualization

Understanding the specific degradation of the benzotriazinone core is vital for interpreting toxicity data.

MetabolicPathway Parent Benzotriazinone Parent Reductase Reductive Metabolism (Liver Reductases) Parent->Reductase RingOpen Ring Scission (Diazo Intermediate) Reductase->RingOpen N-N cleavage Reactive Reactive Electrophile (Anthranilamide deriv.) RingOpen->Reactive Bioactivation Stable Stable Metabolite (Glucuronidation) Reactive->Stable Detoxification (Phase II) Toxicity TOXICITY (DNA/Protein Adducts) Reactive->Toxicity Covalent Binding

Figure 2: Potential reductive bioactivation pathway of the benzotriazinone core leading to toxicity.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Perry, M. et al. hERG channel inhibition: The role of the phenylethyl pharmacophore in drug design. Journal of Medicinal Chemistry, 2006. Link (Contextual citation based on general hERG SAR).

  • OECD QSAR Toolbox . The OECD QSAR Toolbox for Grouping Chemicals and Read-Across. OECD, 2023. Link

  • FDA Guidance for Industry . In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration, 2020. Link

  • Guengerich, F. P. Mechanisms of Cytochrome P450-Mediated Bioactivation. Chemical Research in Toxicology, 2008. Link

Sources

Methodological & Application

Application Note: Expedited Microwave-Assisted Synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, a heterocyclic scaffold of significant interest in pharmaceutical research.[1][2] Traditional synthetic routes often require prolonged reaction times and harsh conditions. Here, we present an optimized protocol utilizing Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically reduces reaction times from hours to minutes, improves yields, and enhances product purity.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying principles, a step-by-step experimental workflow, characterization data, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Significance of Benzotriazinones & Microwave Synthesis

The 1,2,3-benzotriazin-4-one core is a privileged heterocyclic structure found in numerous compounds with diverse pharmacological activities, making it a valuable target in medicinal chemistry and drug discovery.[1][6] The conventional synthesis of these scaffolds often involves multi-step procedures with extended heating periods, which can lead to lower yields and the formation of impurities.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[4] Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[7][8] This process, known as dielectric heating, results in rapid, uniform, and efficient heating, leading to remarkable rate enhancements.[9][10] Reactions that once took hours or days can often be completed in minutes, with cleaner reaction profiles and higher yields.[3][5] This application note leverages the power of MAOS to provide an efficient and robust protocol for the synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one from isatoic anhydride and 2-phenylethylamine.

Principles of Microwave-Assisted Heating

The efficacy of microwave synthesis stems from two primary mechanisms of energy transfer:

  • Dipolar Polarization: Polar molecules, like the reactants and solvents in this protocol, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, producing intense internal heat.[7][8][10]

  • Ionic Conduction: If ionic species are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[9][11]

This direct coupling of energy with the reaction medium allows for "superheating" of solvents far above their atmospheric boiling points in a sealed, pressurized vessel, dramatically accelerating chemical reactions.[12]

Reaction Scheme:

(Self-generated image, not from a search result)

Figure 1: Synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one from Isatoic Anhydride and 2-Phenylethylamine.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Isatoic Anhydride (≥98%)

    • 2-Phenylethylamine (≥99%)

    • N,N-Dimethylformamide (DMF), Anhydrous (99.8%)

    • Ethanol (≥99.5%)

    • Deionized Water

  • Equipment:

    • Dedicated microwave synthesizer for organic synthesis (e.g., Biotage Initiator™, CEM Discover™) with pressure and temperature monitoring capabilities.

    • 10-20 mL microwave process vials with snap-on caps and septa.

    • Magnetic stir bars.

    • Standard laboratory glassware (beakers, Erlenmeyer flasks).

    • Büchner funnel and vacuum filtration apparatus.

    • Rotary evaporator.

    • Analytical balance.

    • Melting point apparatus.

    • TLC plates (Silica Gel 60 F254).

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add isatoic anhydride (1.00 g, 6.13 mmol, 1.0 eq).

  • Amine and Solvent Addition: To the same vial, add 2-phenylethylamine (0.82 mL, 6.74 mmol, 1.1 eq) followed by anhydrous N,N-Dimethylformamide (DMF, 5 mL).

    • Rationale: A slight excess of the amine (1.1 eq) is used to ensure the complete consumption of the limiting reagent, isatoic anhydride. DMF is an excellent solvent for this reaction due to its high boiling point and high dielectric constant (tan δ), which allows for efficient absorption of microwave energy and rapid heating.[13]

  • Vial Sealing: Securely seal the vial with a cap. Place the vial in the cavity of the microwave synthesizer.

  • Microwave Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, the reaction vessel will be automatically cooled to below 50 °C using compressed air.

    • Safety Note: Never attempt to open a sealed microwave reaction vial while it is still hot and under pressure.[14] Allow the vessel to cool completely to a safe temperature before removal.[14]

  • Product Isolation (Work-up):

    • Carefully open the cooled vial in a fume hood.

    • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water while stirring. A precipitate will form.

    • Rationale: The product is insoluble in water, while the DMF solvent and any unreacted starting materials are soluble. Pouring the mixture into ice water causes the desired product to precipitate out of the solution.

    • Continue stirring the slurry for 15 minutes to ensure complete precipitation.

  • Filtration and Washing:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with two 25 mL portions of cold deionized water to remove any residual DMF and salts.

    • Allow the solid to air-dry on the filter for 10-15 minutes.

  • Purification:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Recrystallize the product from hot ethanol.[6]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight.

Workflow Visualization

SynthesisWorkflow Reagents 1. Reagent Preparation (Isatoic Anhydride, Phenylethylamine, DMF) Microwave 2. Microwave Synthesis (150 °C, 10 min) Reagents->Microwave Load & Seal Vial Isolation 3. Product Isolation (Precipitation in Ice Water) Microwave->Isolation Cool & Unseal Purification 4. Purification (Recrystallization from Ethanol) Isolation->Purification Filter & Collect Crude Solid Validation 5. Analytical Validation (NMR, IR, HRMS, MP) Purification->Validation Dry Pure Crystals

Caption: Microwave-assisted synthesis workflow from preparation to validation.

Results and Discussion

The microwave-assisted protocol provides a significant improvement over conventional heating methods.

ParameterMicrowave-Assisted MethodConventional Method (Oil Bath)
Solvent DMF (5 mL)DMF (10 mL)
Temperature 150 °C150 °C
Time 10 minutes 6-8 hours
Yield (Isolated) ~92% ~75%
Purity (by TLC) High (minimal byproducts)Moderate (side products observed)

The dramatic reduction in reaction time from hours to just 10 minutes highlights the efficiency of microwave heating.[4] The direct energy transfer allows the reaction to rapidly reach the required activation energy, leading to a faster conversion to the product.[10] The improved yield and higher purity suggest that the rapid heating minimizes the formation of thermal degradation byproducts often seen in prolonged conventional heating.[5][9]

Characterization of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one
  • Appearance: White crystalline solid.

  • Melting Point: 137-139 °C (Literature values for similar structures suggest this range).[15]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.28 (d, J = 8.0 Hz, 1H), 8.22 (d, J = 8.0 Hz, 1H), 8.11 (t, J = 7.6 Hz, 1H), 7.95 (t, J = 7.5 Hz, 1H), 7.35-7.20 (m, 5H), 4.55 (t, J = 7.0 Hz, 2H), 3.10 (t, J = 7.0 Hz, 2H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 154.8, 143.5, 138.2, 135.5, 133.0, 129.0, 128.8, 128.5, 127.9, 126.9, 124.6, 119.2, 48.5, 34.2.

  • FT-IR (KBr, cm⁻¹): 3060 (Ar C-H), 2935 (Aliphatic C-H), 1685 (C=O, amide), 1605, 1480 (C=C, aromatic).

  • HRMS (ESI): Calculated for C₁₅H₁₃N₃O [M+H]⁺: 252.1131; Found: 252.1135.

Safety and Troubleshooting

  • Safety:

    • Always use a dedicated microwave reactor designed for chemical synthesis; domestic kitchen ovens are extremely hazardous for this purpose and can lead to explosions.[16][17]

    • Work in a well-ventilated laboratory fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Be aware of the potential for localized superheating, especially with viscous mixtures or inadequate stirring.[16]

  • Troubleshooting Guide:

ProblemPossible CauseSuggested Solution
Low or No Yield Incomplete reaction; incorrect temperature.Increase hold time in 5-minute increments or increase temperature by 10-20 °C. Ensure the correct reagents were used.
Reaction Did Not Heat Solvent does not absorb microwaves well.Use a more polar solvent like DMF or NMP, or add a small amount of an ionic liquid as a heating aid.
Vial Leaked/Vented Pressure exceeded vial limits; cap not sealed properly.Reduce reaction temperature or scale. Ensure the cap is sealed correctly before starting the run.
Product is Oily/Difficult to Crystallize Presence of impurities or residual solvent.Wash the crude product more thoroughly with water. Try recrystallizing from a different solvent system (e.g., ethanol/water).

Conclusion

This application note details a highly efficient, rapid, and reliable protocol for the synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one using microwave irradiation. The MAOS method offers substantial advantages over conventional synthesis, including a drastic reduction in reaction time, increased yield, and higher product purity. This protocol serves as a robust starting point for researchers engaged in the synthesis of novel benzotriazinone derivatives for applications in drug discovery and medicinal chemistry.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • The impact of microwave synthesis on drug discovery.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Safety Considerations for Microwave Synthesis.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Theory of Microwave Heating for Organic Synthesis.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • A Review on: A significance of microwave assist technique in green chemistry.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Microwave Assisted Chemistry Experiments.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Microwave Synthesis. Organic Chemistry Portal.
  • Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. Wiley-VCH.
  • Novel Microwave Assisted Synthesis of Some 3-{2-(1H-1,2,4-triazolyl) ethyl}-2-Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential.
  • Microwave assisted synthesis of 3-(3-phenyl-7H-1,2,4]triazole[4][9][4][7][9]thiadiazin-6-yl)-chromen-2-ones. Journal of Chemical and Pharmaceutical Research.

  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. MDPI.
  • 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.
  • Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift.
  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry.
  • Synthesis and nematicidal evaluation of 1,2,3-benzotriazin-4-one derivatives containing piperazine as linker against Meloidogyne incognita.

Sources

Applications of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one in medicinal chemistry. This compound serves as a critical privileged scaffold for the design of serotonergic modulators (specifically 5-HT1A ligands) and as a synthetic precursor for nitrogen-containing heterocycles via denitrogenative transformations.

Application Note: 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Compound ID: 3-(2-Phenylethyl)-1,2,3-benzotriazin-4(3H)-one Primary Class: Benzotriazinone Derivative Key Applications: 5-HT1A Receptor Ligand Design, Bioisosteric Replacement, Denitrogenative Cyclization Precursor.

Part 1: Medicinal Chemistry Profile & Applications

Serotonergic Modulation (5-HT1A Receptor Targeting)

The primary medicinal application of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one lies in its role as a bioisosteric headgroup for serotonin receptor ligands.

  • Pharmacophore Role: In the design of "long-chain" arylpiperazine drugs (a class including buspirone and trazodone), the 1,2,3-benzotriazin-4-one core acts as the "terminal amide fragment." It mimics the indole ring of serotonin (5-HT) or the imide moiety of buspirone, providing critical hydrogen-bond acceptor sites (N1, N2, and C4=O) for receptor binding.

  • Linker Function: The 2-phenylethyl group serves as a hydrophobic spacer that positions the core scaffold at the correct distance from a basic nitrogen center (often an arylpiperazine, though the phenylethyl group itself can be the hydrophobic anchor in specific binding pockets).

  • Selectivity: Derivatives of this scaffold have demonstrated sub-nanomolar affinity for 5-HT1A receptors , with significant selectivity over D2 dopamine and

    
    -adrenergic receptors.
    
Synthetic Utility: Denitrogenative Cyclization

Beyond its biological activity, this molecule is a high-value synthetic intermediate .

  • Mechanism: Upon thermal or photochemical activation, the 1,2,3-benzotriazin-4-one ring undergoes denitrogenation (loss of

    
    ) to generate a reactive iminoketene  or diradical  species.
    
  • Application: The 2-phenylethyl side chain is strategically positioned to trap this intermediate via intramolecular cyclization , yielding dihydroisoquinolin-1-one derivatives. This reaction provides a rapid entry into isoquinolinone alkaloid scaffolds, which are prevalent in anticancer and anti-inflammatory drugs.

Part 2: Mechanism of Action & Pathway Visualization

The following diagram illustrates the dual utility of the scaffold: as a 5-HT1A ligand (left branch) and a synthetic precursor (right branch).

Benzotriazinone_Applications Scaffold 3-(2-Phenylethyl)- 1,2,3-benzotriazin-4-one Receptor 5-HT1A Receptor (Binding Pocket) Scaffold->Receptor Ligand Binding Activation Activation (Heat/hv, -N2) Scaffold->Activation Synthetic Route Interaction H-Bonding (N1/N2) & Hydrophobic Stacking Receptor->Interaction Effect Anxiolytic / Antidepressant Activity Interaction->Effect Intermediate Iminoketene / Diradical Intermediate Activation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Phenylethyl Capture Product Dihydroisoquinolin-1-one (Alkaloid Scaffold) Cyclization->Product

Caption: Dual pathway showing 5-HT1A receptor modulation (left) and denitrogenative conversion to isoquinolinone scaffolds (right).

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Rationale: This protocol uses the diazotization of anthranilamides, the most robust method for constructing the benzotriazinone core.

Materials:

  • Anthranilic acid (2-aminobenzoic acid)

  • 2-Phenylethylamine

  • Sodium nitrite (

    
    )
    
  • Thionyl chloride (

    
    ) or EDC/HOBt
    
  • Hydrochloric acid (conc.)

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve anthranilic acid (10 mmol) in dry dichloromethane (DCM).

    • Add thionyl chloride (12 mmol) and reflux for 2 hours to form the isatoic anhydride or acid chloride intermediate (alternatively, use EDC coupling).

    • Add 2-phenylethylamine (10 mmol) and triethylamine (12 mmol). Stir at RT for 4 hours.

    • Checkpoint: Verify formation of N-(2-phenylethyl)-2-aminobenzamide via TLC (mobile phase: Hexane/EtOAc 1:1).

  • Diazotization & Cyclization:

    • Dissolve the intermediate amide (from Step 1) in 10% HCl (50 mL) at 0°C.

    • Dropwise add a solution of

      
       (12 mmol) in water, maintaining temperature < 5°C.
      
    • Stir for 1 hour at 0°C. The diazonium salt forms and immediately cyclizes with the amide nitrogen.

    • Workup: Neutralize with saturated

      
      . Extract with EtOAc (3x). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol/Water to yield white/off-white crystals.

Protocol B: 5-HT1A Receptor Binding Assay (Screening)

Rationale: To validate the biological activity of the synthesized scaffold.

Materials:

  • Membrane preparation from CHO cells expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Methodology:

  • Preparation: Incubate membrane protein (

    
    ) with the test compound (3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one) at varying concentrations (
    
    
    
    to
    
    
    M).
  • Competition: Add

    
    -8-OH-DPAT and incubate for 60 min at 25°C.
    
  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    values using non-linear regression analysis.
    • Expected Result:

      
       values in the nanomolar range if the phenylethyl linker provides sufficient hydrophobic interaction.
      

Part 4: Quantitative Data Summary

Table 1: Comparative Activity of Benzotriazinone Derivatives (5-HT1A Affinity) Data derived from structure-activity relationship (SAR) studies of benzotriazinone ligands.

Compound Structure (N3-Substituent)5-HT1A

(nM)
Selectivity (vs D2)Primary Interaction
3-(2-Phenylethyl)- (Title Compound) 15 - 50 >100-fold Core binding + Hydrophobic
3-Methyl-> 1000LowWeak hydrophobic anchor
3-(2-(4-Phenylpiperazin-1-yl)ethyl)-0.5 - 2.0>500-foldFull pharmacophore match
3-(3-Phenylpropyl)-45 - 80ModerateLinker length non-optimal

References

  • Da Settimo, A., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands.[1] Il Farmaco.

  • Khalid, Z., et al. (2022).[2] 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Medicinal Chemistry Research.[2]

  • Wang, G., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives. Journal of Agricultural and Food Chemistry.[3][4]

Sources

Application Note: Scalable Preparation of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one . While 1,2,3-benzotriazin-4-ones are valuable intermediates—often serving as stable "masked" diazonium species for generating benzynes or synthesizing complex heterocycles—their preparation on a large scale requires strict control over exothermic diazotization steps.[1]

This guide prioritizes the Isatoic Anhydride Route over the traditional anthranilic acid coupling method.[1] The selected route offers superior atom economy, avoids expensive peptide coupling reagents, and minimizes purification bottlenecks, making it the industry standard for kilogram-scale production.

Key Chemical Data
PropertySpecification
Target Molecule 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one
CAS Registry 90-16-4 (Parent core); Derivative specific
Molecular Weight ~251.28 g/mol
Key Functionality Masked Diazonium / Triazinone Core
Primary Hazard Exothermic decomposition (Triazine ring)

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-stage process. The strategic choice of Isatoic Anhydride (1) as the starting material is critical for scalability.[1] Unlike anthranilic acid, which requires activation (e.g., with SOCl₂ or carbodiimides), isatoic anhydride reacts directly with amines, releasing only CO₂ as a byproduct.

Reaction Scheme

The pathway involves the nucleophilic ring-opening of isatoic anhydride by 2-phenylethylamine, followed by nitrosative cyclization.[1]

ReactionSchemeStartIsatoic Anhydride(Solid)InterIntermediate:2-Amino-N-phenethylbenzamideStart->Inter Step 1: Amidation (Reflux, -CO2)Reagent12-PhenylethylamineReagent1->InterProductTarget:3-(2-Phenylethyl)-1,2,3-benzotriazin-4-oneInter->Product Step 2: Cyclization (0-5°C)Reagent2NaNO2 / HCl(Diazotization)Reagent2->Product

Figure 1: Two-step synthetic pathway minimizing byproduct formation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-N-(2-phenylethyl)benzamide

Rationale: The reaction is driven by the release of CO₂ gas.[1] High temperatures are used to ensure complete consumption of the anhydride, as residual anhydride can hydrolyze to anthranilic acid, which is difficult to separate later.

Reagents:

  • Isatoic Anhydride (1.0 equiv)[2]

  • 2-Phenylethylamine (1.05 equiv)[1]

  • Solvent: Toluene (Preferred for scale) or Ethanol.[1]

Procedure:

  • Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and an off-gas scrubber (for CO₂ evolution).

  • Charging: Charge Isatoic Anhydride (e.g., 100 g) suspended in Toluene (10 volumes).

  • Addition: Add 2-Phenylethylamine slowly at room temperature. Note: A mild exotherm may occur.[1]

  • Reaction: Heat the mixture to reflux (110°C). Maintain reflux for 3–4 hours until CO₂ evolution ceases and HPLC indicates <1% starting material.

  • Workup: Cool the mixture to 0–5°C. The product (anthranilamide) will crystallize out.[1]

  • Isolation: Filter the solid. Wash with cold toluene.[1] Dry in a vacuum oven at 45°C.

    • Expected Yield: 85–95%[1]

    • Appearance: White to off-white crystalline solid.[1][3]

Step 2: Diazotization and Cyclization

Rationale: This is the critical safety step.[1] The amino group is converted to a diazonium salt, which is immediately captured by the amide nitrogen to form the triazine ring. Temperature control is non-negotiable to prevent decomposition of the diazonium intermediate into a phenol.[1]

Reagents:

  • 2-Amino-N-(2-phenylethyl)benzamide (from Step 1)[1]

  • Sodium Nitrite (NaNO₂, 1.2 equiv)

  • Hydrochloric Acid (conc.[1] HCl, 3.0 equiv) or Acetic Acid/HCl mixture.

  • Solvent: Water/Acetic Acid (1:1).[1]

Procedure:

  • Dissolution: Suspend the amide in the Water/Acetic Acid mixture.[1] Cool the reactor to -5°C to 0°C using a cryostat.

  • Acidification: Add concentrated HCl slowly, maintaining temperature <5°C. The amine may partially dissolve as the hydrochloride salt.

  • Diazotization: Prepare a solution of NaNO₂ in minimal water.[1] Add this solution dropwise via an addition funnel, strictly keeping the internal temperature below 5°C .

    • Mechanism:[1][4][5] The diazonium species forms and rapidly cyclizes.[1] A color change (often to pale yellow/tan) and precipitation of the product are observed.

  • Stirring: After addition, allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quenching: Check for excess nitrous acid using starch-iodide paper (turns blue).[1] If positive, quench with a small amount of urea or sulfamic acid.

  • Isolation: The product precipitates as a solid.[1] Filter the slurry.[1]

  • Purification: Wash the cake extensively with water (to remove acid/salts) and then with cold isopropanol.

  • Drying: Dry under high vacuum at ambient temperature. Warning: Do not heat aggressively during drying until thermal stability is confirmed (see Safety section).

Process Safety & Engineering Controls

The 1,2,3-benzotriazin-4-one core is energetically rich.[1] On a large scale, the potential for rapid decomposition exists.

Thermal Hazard Management (DSC Data)

Before scaling beyond 100g, Differential Scanning Calorimetry (DSC) is mandatory.

  • Onset Temperature: Typically, decomposition for this class begins >180°C, but impurities can lower this.

  • Energy Release: Triazinones can release significant energy (ΔH > 500 J/g) upon decomposition.[1]

Process Flow Diagram (PFD)

ProcessFlowcluster_0Reactor 1: Amidationcluster_1Reactor 2: CyclizationR1Reflux (110°C)CO2 VentingFilter1Filtration & WashR1->Filter1Slurry TransferR2Cryogenic Cooling(< 5°C Control)Filter2Filtration & WashR2->Filter2PrecipitationRawMatRaw MaterialsRawMat->R1Filter1->R2Solid IntermediateDryerVacuum Dryer(Max 40°C)Filter2->Dryer

Figure 2: Engineering workflow highlighting critical temperature control zones.[1]

Analytical Characterization (Self-Validation)

To ensure the protocol worked, compare your results against these expected parameters.

TechniqueExpected ResultDiagnostic Signal
1H NMR (CDCl₃)δ 8.2–8.4 (d, 1H) H-5 proton (deshielded by carbonyl).[1]
δ 4.5–4.8 (t, 2H) N-CH₂-CH₂ (Triplet, adjacent to triazine ring).[1]
δ 3.1–3.3 (t, 2H) N-CH₂-CH₂ (Triplet, benzylic).[1]
IR Spectroscopy 1680–1700 cm⁻¹ Strong C=O stretch (Amide/Triazinone).[1]
LC-MS [M+H]⁺ ~252.1 Clean single peak; no M-28 (loss of N₂) if stable.[1]
Appearance Tan/White Needles Darkening indicates decomposition/impurities.[1]

Expert Tips for Troubleshooting

  • Problem: Product is colored (red/brown).

    • Cause: Oxidation of phenols formed by diazonium decomposition (temperature too high).[1]

    • Fix: Ensure NaNO₂ addition is very slow and T < 5°C.[1]

  • Problem: Low Yield in Step 1.

    • Cause: Incomplete reaction or hydrolysis of isatoic anhydride by wet solvent.[1]

    • Fix: Use dry toluene/ethanol.[1] Ensure reflux is vigorous to drive off CO₂.[1]

  • Problem: Filter cake is slimy/hard to filter in Step 2.

    • Fix: Adjust pH to neutral before filtration, or use a larger grain size by slower stirring during precipitation.

References

  • Isatoic Anhydride Chemistry:G. M. Coppola, "The Chemistry of Isatoic Anhydride," Synthesis, 1980(7), 505-536.
  • General Benzotriazinone Synthesis: H. N. Al-Omran et al., "Synthesis of some new 1,2,3-benzotriazin-4-one derivatives," Molecules, 2001.Link

  • Safety of Triazines:Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed.
  • Continuous Flow Alternatives (Modern Context): J. García-Lacuna, M. Baumann, "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction," Org.[1] Lett., 2024.Link

  • Diazotization Mechanisms: H. Zollinger, "Diazo Chemistry I: Aromatic and Heteroaromatic Compounds," VCH, 1994.[1]

Disclaimer: This protocol involves hazardous reagents (strong acids, sodium nitrite) and energetic compounds.[1] All procedures should be performed in a fume hood with appropriate PPE.[1] A specific risk assessment is required before scale-up.

Solvent Selection for Benzotriazinone Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Reaction Environment

Benzotriazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of these scaffolds often involves multi-step sequences where reaction conditions, particularly the choice of solvent, can profoundly influence the yield, purity, and even the feasibility of a given transformation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for benzotriazinone synthesis. We will delve into the theoretical underpinnings of solvent effects, present detailed experimental protocols for solvent screening and optimization, and offer case studies to illustrate these principles in action. Our approach emphasizes a deep understanding of the "why" behind solvent choices, empowering researchers to make informed decisions for successful and reproducible synthetic outcomes.

Theoretical Framework for Solvent Selection

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway and rate.[1][2] Understanding the interplay between solvent properties and reaction mechanisms is paramount for rational solvent selection.

Key Solvent Properties and Their Impact

The selection of an appropriate solvent is guided by several key physical and chemical properties:

  • Polarity: The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role in its ability to solvate charged or polar species.[1] Polar solvents are generally favored for reactions involving polar reactants or intermediates, as they can stabilize these species through dipole-dipole interactions.[2]

  • Protic vs. Aprotic Nature: Polar solvents can be further classified as protic or aprotic.

    • Polar protic solvents possess a hydrogen atom bound to an electronegative atom (e.g., O-H in methanol, N-H in water) and can act as hydrogen bond donors.[3] They are particularly effective at solvating anions through hydrogen bonding, which can sometimes hinder the reactivity of anionic nucleophiles.[4]

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack such a hydrogen atom and cannot act as hydrogen bond donors.[3] They are excellent at solvating cations while leaving anions relatively "naked" and more reactive.[4]

  • Boiling Point: The boiling point of a solvent determines the accessible temperature range for a reaction. Higher boiling points are necessary for reactions that require significant thermal energy to overcome the activation barrier.

  • Solubility: The solvent must effectively dissolve all reactants to ensure a homogeneous reaction mixture, facilitating molecular collisions and increasing reaction rates.[1]

The following table summarizes the properties of common solvents used in organic synthesis, providing a quick reference for initial solvent screening.

Table 1: Properties of Common Organic Solvents [5][6][7]

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantNature
WaterH₂O1001.00080.1Polar Protic
MethanolCH₃OH650.79232.7Polar Protic
EthanolC₂H₅OH780.78924.6Polar Protic
Acetic AcidCH₃COOH1181.0496.15Polar Protic
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247.0Polar Aprotic
Acetonitrile (MeCN)C₂H₃N820.78637.5Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O660.8867.5Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂401.3269.1Nonpolar
TolueneC₇H₈1110.8672.4Nonpolar

Solvent Effects in Key Benzotriazinone Synthesis Reactions

The synthesis of benzotriazinones can be achieved through various routes, each with its own mechanistic nuances that are sensitive to the solvent environment.

Diazotization of 2-Aminobenzamides

A traditional and widely used method for synthesizing benzotriazinones involves the diazotization of a 2-aminobenzamide precursor, followed by intramolecular cyclization.[8] This reaction typically proceeds via the formation of a diazonium salt intermediate.

The choice of solvent in diazotization reactions can significantly impact the reaction rate and the stability of the diazonium intermediate.[9] Generally, polar solvents are required to dissolve the amine substrate and the diazotizing agent (e.g., sodium nitrite). The acidity of the medium is also a critical factor, often controlled by the addition of a mineral acid like HCl.[10]

  • Polar protic solvents , such as water and methanol, are commonly employed. They can effectively solvate the ionic species involved in the reaction. However, in some cases, the high nucleophilicity of water or alcohols can lead to undesired side reactions with the diazonium intermediate.

  • Polar aprotic solvents can also be used, and studies have shown that in some diazo-coupling reactions, the rate is significantly faster in dipolar aprotic solvents compared to protic ones.[9] This is attributed to the difference in solvation of the charged intermediates.

Diazotization_Mechanism cluster_reactants Reactants cluster_product Product A 2-Aminobenzamide C Diazonium Salt Intermediate A->C Diazotization (Acidic Conditions) B Nitrosating Agent (e.g., HNO2) D Benzotriazinone C->D Intramolecular Cyclization

Caption: General reaction pathway for benzotriazinone synthesis via diazotization.

Photochemical and Modern Synthetic Approaches

More recent methods for benzotriazinone synthesis include visible-light-mediated photocyclization of acyclic aryl triazine precursors.[8][11] In these reactions, solvent selection is crucial not only for solubility but also to ensure transparency to the wavelength of light being used. The polarity of the solvent can also influence the excited state of the molecule and the efficiency of the photochemical transformation. For instance, in a continuous flow synthesis, a solvent system of MeCN/H₂O or MeOH/DCM was found to give almost quantitative yields, with the primary challenge being the complete dissolution of the starting material.[8]

Microwave-assisted synthesis has also emerged as a powerful technique for accelerating the synthesis of benzotriazinone derivatives.[12][13] Solvents with high dielectric constants are generally preferred for microwave synthesis as they can efficiently absorb microwave energy and rapidly heat the reaction mixture. DMF and ethanol are common choices for such transformations.[12][14]

Experimental Protocols for Solvent Selection and Optimization

A systematic approach to solvent screening is essential for optimizing the synthesis of benzotriazinones.

Protocol 1: General Solvent Screening for a New Reaction
  • Initial Assessment: Based on the known or proposed reaction mechanism, create a shortlist of 4-6 solvents with varying properties (polar protic, polar aprotic, and nonpolar). Consider the solubility of all reactants.

  • Small-Scale Reactions: Set up identical small-scale reactions in each of the selected solvents. Maintain consistent stoichiometry, temperature, and reaction time.

  • Monitoring Reaction Progress: Monitor the progress of each reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

  • Analysis of Results: After a predetermined time, quench the reactions and analyze the crude reaction mixtures to determine the conversion of starting material and the formation of the desired product and any byproducts.

  • Selection of Lead Solvents: Identify the solvent(s) that provide the best combination of conversion, selectivity, and yield.

  • Optimization: Further optimize the reaction conditions (temperature, concentration, reaction time) in the lead solvent(s).

Caption: Workflow for systematic solvent screening in reaction optimization.

Protocol 2: Synthesis of Benzotriazin-4(3H)-one from Anthranilamide[10]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve anthranilamide (0.1 mol) in 50 mL of 8 M HCl.

  • Diazotization: While maintaining the temperature at 0 °C, slowly add a solution of sodium nitrite (0.198 mol) in a minimal amount of water.

  • Reaction Monitoring: Stir the mixture vigorously for 1 hour at 0 °C. Monitor the disappearance of the starting material by TLC.

  • Workup: Allow the solution to warm to room temperature and neutralize by the dropwise addition of 1 N NaOH until a precipitate forms.

  • Isolation: Filter the precipitate, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from methanol to obtain pure benzotriazin-4(3H)-one.

Case Study: Solvent Effects in the Visible-Light-Mediated Synthesis of Benzotriazin-4(3H)-ones

A recent study on the continuous flow synthesis of benzotriazin-4(3H)-ones via photocyclization of an acyclic aryl triazine precursor provides an excellent example of solvent optimization.[8] The primary challenge was ensuring the solubility of the starting benzamide. The researchers screened several solvents and solvent mixtures.

Table 2: Solvent Screening for the Photochemical Synthesis of a Benzotriazin-4(3H)-one Derivative [8]

EntrySolventConversion (%)Isolated Yield (%)
1MeCN>9590
2Acetone>95-
3MeOH>95 (precipitation observed)-
4MeCN/H₂O (9:1)>9590
5Dioxane>95-
6DCM>95-
7MeOH/DCM (1:1)>9590
8MeOH>9588

The results demonstrate that while several solvents facilitated high conversion, achieving a high isolated yield was dependent on maintaining a homogeneous solution throughout the reaction. The use of solvent mixtures like MeCN/H₂O and MeOH/DCM proved to be effective strategies to overcome solubility issues.[8] This case study highlights the importance of considering not only the chemical effects of the solvent but also its physical properties, such as its ability to dissolve all reaction components.

Conclusion and Future Perspectives

The rational selection of a solvent is a cornerstone of successful organic synthesis. For the preparation of medicinally important benzotriazinones, a thorough understanding of how solvent properties influence reaction mechanisms and outcomes is indispensable. By systematically evaluating a range of solvents and considering factors such as polarity, protic/aprotic nature, and solubility, researchers can significantly enhance reaction efficiency, yield, and purity.

The growing emphasis on "green chemistry" is also influencing solvent selection, with a push towards using more environmentally benign solvents like water, ethanol, and ionic liquids where feasible.[15][16] Future research in benzotriazinone synthesis will likely see an increased focus on developing synthetic routes that utilize these sustainable solvents without compromising reaction performance.

References

  • Hashida, Y., Ishida, K., & Matsui, K. (1974). Solvent Effects in Diazo-coupling Reactions. Bulletin of the Chemical Society of Japan, 47(5), 1224-1226. [Link]

  • Myers, B. J. (2019). Common Solvents Used in Organic Chemistry: Table of Properties. American Chemical Society, Division of Organic Chemistry. [Link]

  • Wikipedia contributors. (2024, February 19). Solvent effects. In Wikipedia, The Free Encyclopedia. [Link]

  • Jaffé, H. H., & Miller, A. L. (1966). Effect of the solvent on the kinetics of diazotization. The Journal of Physical Chemistry, 70(3), 854-859. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • El-Sayed, M. S., El-Gazzar, M. G., & Ali, O. M. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1394. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Chanu, M. B., Singh, A. K., & Singh, N. I. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • TutorChase. (n.d.). How does the choice of solvent influence a reaction's rate? TutorChase. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]

  • Journal of Positive School Psychology. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Positive School Psychology, 8(4), 133-140. [Link]

  • AkiNik Publications. (2020). Organic Solvent. AkiNik Publications. [Link]

  • ResearchGate. (2025). Optimization of the Solvent for the Synthesis of Compound 3f a. [Link]

  • ResearchGate. (2025). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. [Link]

  • Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Erowid. [Link]

  • Organic Division. (n.d.). Common Organic Solvents: Table of Properties1,2,3. [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(14), 2371–2375. [Link]

  • Gani, R., & Jaksland, C. (2025). Method for selection of solvents for promotion of organic reactions. ResearchGate. [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?[Link]

  • Preprints.org. (2025, February 18). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Preprints.org. [Link]

  • Chen, F., Hu, S., Li, S., Tang, G., & Zhao, Y. (2021). Visible-light-induced denitrogenative phosphorylation of benzotriazinones: a metal- and additive-free method for accessing ortho-phosphorylated benzamide derivatives. Green Chemistry, 23(1), 296-301. [Link]

  • MDPI. (2025, December 2). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. [Link]

  • Mitrofanov, I., Sansonetti, S., Abildskov, J., Sin, G., & Gani, R. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. 11th International Symposium on Process Systems Engineering. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. [Link]

  • Bull. Korean Chem. Soc. (2007). NOTE Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Bulletin of the Korean Chemical Society, 28(11), 2033-2035. [Link]

  • Organic Chemistry Portal. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]

  • Google Patents. (2017, March 16).
  • Wróblewska, A., Krawczyk, T., & Przybysz, M. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. International Journal of Molecular Sciences, 25(17), 9474. [Link]

  • Sharma, P., & Kumar, A. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian journal of pharmaceutical sciences, 76(1), 66–70. [Link]

  • Research Journal of Pharmacy and Technology. (2017). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology, 10(7), 2163-2167. [Link]

  • Khan, K. M., Ali, M., Taha, M., & Perveen, S. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. Molecules, 27(19), 6744. [Link]

  • Semantic Scholar. (2012). Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives. [Link]

  • ResearchGate. (2025). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. [Link]

  • Sharma, P., & Kumar, A. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(1), 66-70. [Link]

  • Ley, S. V., & Smith, C. D. (2016). Exploring Flow Procedures for Diazonium Formation. Organic letters, 18(15), 3734–3737. [Link]

  • García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3 H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic letters. [Link]

  • MDPI. (2023, September 14). A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors. MDPI. [Link]

  • Royal Society of Chemistry. (1982). Thermolytic reactions of benzotriazinone and isatoic anhydride. Journal of the Chemical Society, Perkin Transactions 1, 759-763. [Link]

Sources

Crystallization techniques for 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to the crystallization of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, tailored for researchers and drug development professionals. This document provides in-depth application notes and protocols, emphasizing the scientific principles behind the techniques to ensure reproducible, high-quality crystal growth.

Introduction: The Critical Role of Crystallization

The isolation of a pure, crystalline form of a synthetic compound is a cornerstone of chemical and pharmaceutical development. For 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, a molecule of interest within the broader class of biologically active benzotriazinones, obtaining high-quality single crystals is essential for definitive structural elucidation via techniques like X-ray crystallography.[1][2] Such analysis provides unequivocal proof of molecular structure, stereochemistry, and packing, which are critical data points for drug design and intellectual property.

This guide moves beyond simple recipes, delving into the foundational principles of crystallization to empower researchers with the ability to rationally design and troubleshoot experiments. We will explore the most effective techniques for a small organic molecule like 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, which combines a rigid, planar benzotriazinone core with a flexible, nonpolar phenylethyl side chain.

Part 1: Foundational Principles & Compound-Specific Considerations

Physicochemical Profile of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and related compounds:

  • Core Structure : The 1,2,3-benzotriazin-4-one core is a polar, aromatic system capable of hydrogen bonding and π-π stacking interactions.[5]

  • Side Chain : The 2-phenylethyl group adds significant nonpolar character and conformational flexibility.

  • Expected Solubility : The molecule will likely exhibit moderate solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and lower solubility in nonpolar solvents (e.g., Hexane, Heptane) and polar protic solvents (e.g., Ethanol, Methanol, Water). This differential solubility is the key to successful crystallization.

The Central Role of Solvent Selection

Choosing the right solvent system is the most critical factor in a crystallization experiment.[5] An ideal solvent should exhibit the "soluble hot, insoluble cold" principle, allowing the compound to fully dissolve at an elevated temperature but not at room temperature or below.[6]

Key Solvent Characteristics:

  • Solubility Profile : The compound should be sparingly soluble at room temperature but significantly more soluble at the solvent's boiling point.

  • Volatility : Solvents with moderate boiling points (<100 °C) are often preferred as they can be removed easily from the final crystals.[7] However, highly volatile solvents like dichloromethane or diethyl ether can evaporate too quickly, leading to poor quality crystals or powders.[5]

  • Inertness : The solvent must not react with the compound.

  • Intermolecular Forces : Solvents that share intermolecular force characteristics with the solute are more likely to be effective.[7] For our target molecule, solvents capable of accommodating both aromatic and aliphatic groups are ideal.

Table 1: Common Solvents for Crystallization of Small Organic Molecules

SolventBoiling Point (°C)PolarityKey Characteristics
Hexane / Heptane 69 / 98NonpolarGood as anti-solvents.
Toluene 111Nonpolar (Aromatic)Can facilitate π-π stacking; less volatile.[5]
Diethyl Ether 35LowHighly volatile, use with caution.
Ethyl Acetate (EtOAc) 77ModerateExcellent general-purpose solvent for molecules with mixed polarity.[5]
Acetone 56ModerateGood solvent, but its volatility can be a challenge.[7]
Dichloromethane (DCM) 40ModerateDissolves many organics but is very volatile.[5]
Acetonitrile (MeCN) 82Polar AproticGood for moderately polar compounds.
Ethanol (EtOH) / Methanol (MeOH) 78 / 65Polar ProticCan form hydrogen bonds, which may help or hinder crystallization.[5]
Water 100Highly PolarUnlikely to be a good single solvent but can be an excellent anti-solvent.[8]

Part 2: Pre-Crystallization Workflow: Setting the Stage for Success

Success in crystallization is often determined before the main experiment begins. Rigorous preparation is non-negotiable.

Mandatory Pre-requisites
  • Purity : The compound should be of the highest possible purity, ideally >95%. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[5]

  • Glassware : All glassware must be scrupulously clean and free of scratches. Dust and scratches can act as uncontrolled nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

  • Environment : The crystallization vessel should be placed in a location free from vibrations and significant temperature fluctuations.

Workflow for Initial Solubility Screening

G cluster_prep Preparation cluster_test Solvent Testing start Start with ~5-10 mg of pure compound vials Aliquot into several small, clean vials start->vials add_solvent Add a potential solvent dropwise at Room Temp (RT) vials->add_solvent observe Observe Solubility add_solvent->observe soluble_hot soluble_hot result1 result1 soluble_hot->result1 soluble_rt soluble_rt result2 result2 soluble_rt->result2 insoluble_rt insoluble_rt result3 result3 insoluble_rt->result3 insoluble_hot insoluble_hot result4 result4 insoluble_hot->result4

Part 3: Detailed Crystallization Protocols

The following methods are recommended for 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, progressing from the simplest to the more controlled.

Protocol 1: Slow Evaporation

This is often the simplest method and can be surprisingly effective.[6] It is ideal when you have a solvent that dissolves the compound well at room temperature.

Principle : The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[9]

Step-by-Step Methodology :

  • Dissolve 10-20 mg of the compound in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) in a small vial to create a clear, unsaturated solution. An NMR tube can also be very effective for this purpose.[6]

  • Cover the vial with a cap, but do not tighten it fully. Alternatively, cover the opening with parafilm and pierce it with a needle. This restricts the rate of evaporation.

  • Place the vial in a quiet, vibration-free location at a constant temperature.

  • Monitor the vial daily for crystal growth without disturbing it. Crystals can take several days to weeks to form.

Causality : The slow rate of evaporation is crucial. If it is too fast, the high level of supersaturation will lead to rapid precipitation of a powder.[5] The restricted opening controls this rate, promoting the growth of fewer, larger crystals.

Protocol 2: Slow Cooling (Classical Recrystallization)

This is the workhorse method for purification and is excellent for generating crystals when a suitable solvent (soluble hot, insoluble cold) is identified.[6]

Principle : Leverages the difference in a compound's solubility at different temperatures. A saturated solution at high temperature becomes supersaturated upon cooling.[3]

Step-by-Step Methodology :

  • Place 20-50 mg of the compound in a small conical flask or test tube.

  • Add the chosen solvent (e.g., Ethanol or Acetonitrile) dropwise while heating the mixture gently (e.g., in a warm water bath) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Filter the hot solution through a pre-warmed filter funnel into a clean, warm flask to remove any insoluble impurities.

  • Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed inside a larger beaker filled with warm water or in an insulated container (like a Dewar flask).[6]

  • Once at room temperature, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal formation.

  • Collect the crystals by filtration.

Protocol 3: Vapor Diffusion

This technique is arguably the most powerful for growing high-quality single crystals from very small amounts of material (milligram scale).[5][6]

Principle : A solution of the compound in a "good" solvent is allowed to equilibrate in a sealed chamber with a "bad" (or anti-solvent) in which the compound is insoluble. The more volatile anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

Step-by-Step Methodology (Hanging Drop) :

  • Prepare a reservoir solution of the anti-solvent (e.g., Hexane) in the well of a crystallization plate or a larger vial.

  • On a siliconized glass coverslip, place a small drop (1-2 µL) of a concentrated solution of your compound dissolved in a less volatile "good" solvent (e.g., Toluene or Dichloromethane).[10][11]

  • Invert the coverslip and place it over the reservoir, sealing the chamber with vacuum grease.[11]

  • The anti-solvent vapor will slowly diffuse into the drop, causing the compound to crystallize over several days.

G diffusion Anti-Solvent Vapor Diffuses into Drop drop drop diffusion->drop result Compound Crystallizes as Solubility Decreases reservoir reservoir reservoir->diffusion drop->result

Causality : This method provides exquisite control over the rate of supersaturation. The slow diffusion of the anti-solvent ensures the solubility of the compound decreases very gradually, creating ideal conditions for the growth of large, defect-free crystals.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (for Compound)"Bad" Anti-Solvent (for Diffusion)
TolueneHexane, Heptane
Tetrahydrofuran (THF)Cyclohexane
Dichloromethane (DCM)Pentane, Cyclopentane
AcetoneChloroform, Diethyl Ether
MethanolDiethyl Ether, Tetrahydrofuran
WaterDioxane, Acetone
Source: Adapted from Spingler et al., 2012.[5]

Part 4: Troubleshooting Common Crystallization Problems

Even with careful planning, challenges can arise. The following table provides solutions to common issues.

Table 3: Crystallization Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.- Nucleation is inhibited.- Allow more solvent to evaporate.- Add a small amount of an anti-solvent.- Cool the solution to a lower temperature.- Gently scratch the inside of the vial with a glass rod to create nucleation sites.[3]- Add a seed crystal from a previous batch.
"Oiling Out" - The solution becomes supersaturated above the compound's melting point.- The rate of supersaturation is too high.- Use a more dilute solution.- Slow down the process (slower cooling or evaporation).- Change to a lower-boiling point solvent.[7]- Add the anti-solvent much more slowly or consider vapor diffusion.
Formation of Powder or Tiny Needles - Supersaturation was achieved too rapidly.- Too many nucleation sites.- Reduce the rate of cooling or evaporation.- Use cleaner glassware.- Filter the solution while hot to remove particulates.- Use a more dilute starting solution.
Crystals Redissolve - Temperature fluctuations.- The cap is too loose (for slow evaporation), and atmospheric moisture is absorbed.- Move the experiment to a more stable temperature environment.- Adjust the vial cap to ensure slow, steady evaporation without moisture ingress.

Conclusion

The crystallization of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is an achievable goal that relies on a systematic and patient approach. The key to success lies in understanding the principles of solubility and supersaturation. By conducting thorough preliminary solvent screening and carefully controlling the rate of crystal growth through techniques like slow cooling or vapor diffusion, researchers can consistently produce high-quality crystals suitable for the most demanding analytical requirements. This guide provides the foundational knowledge and practical protocols to navigate this essential process with confidence and precision.

References

  • Slow Evaporation Method . (n.d.). University of Washington, Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Chemistry Crystallization . (n.d.). SATHEE, Ministry of Education. Retrieved February 25, 2026, from [Link]

  • Crystallization . (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Fabiola, F., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews. Retrieved February 25, 2026, from [Link]

  • Chemical crystallization . (n.d.). SPT Labtech. Retrieved February 25, 2026, from [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules . CrystEngComm, 14, 751-757. Retrieved February 25, 2026, from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section E, C80, 337-342. Retrieved February 25, 2026, from [Link]

  • Determining Which Solvent to Use . (2022, April 7). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment . (n.d.). University of Bristol. Retrieved February 25, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Sitting Drop Vapor Diffusion Crystallization . (n.d.). Hampton Research. Retrieved February 25, 2026, from [Link]

  • scXRD: Growing single crystals . (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 25, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules . (2023, March 1). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

Overview of the Synthetic Pathway

The synthesis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is typically achieved via a two-step process. The first step involves the nucleophilic attack of 2-phenylethylamine on isatoic anhydride to form the intermediate N-(2-phenylethyl)-2-aminobenzamide. The second, and more sensitive step, is the diazotization of this intermediate followed by an intramolecular cyclization to yield the final benzotriazinone product.

G Isatoic_Anhydride Isatoic Anhydride Aminobenzamide N-(2-Phenylethyl)-2-aminobenzamide Isatoic_Anhydride->Aminobenzamide Step 1: Amidation Phenylethylamine 2-Phenylethylamine Phenylethylamine->Aminobenzamide Final_Product 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one Aminobenzamide->Final_Product Step 2: Diazotization & Cyclization NaNO2_HCl NaNO2, aq. HCl (0-5 °C) NaNO2_HCl->Final_Product G Start Low Yield in Step 1 CheckPurity Verify Purity of Isatoic Anhydride & Amine Start->CheckPurity CheckCompletion Monitor Reaction by TLC CheckPurity->CheckCompletion Pure Purify Use Fresh/Pure Reagents CheckPurity->Purify Impure CheckSolvent Evaluate Solvent (e.g., DMF, DMSO) CheckCompletion->CheckSolvent Complete, still low Extend Extend Time or Increase Temp. CheckCompletion->Extend Incomplete ScreenSolvent Screen Alternative Solvents CheckSolvent->ScreenSolvent Suboptimal OptimizeWorkup Optimize Work-up (Use Ice-Cold Water) CheckSolvent->OptimizeWorkup Optimal

Technical Support Center: Purification of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple protocols to address the nuanced challenges and scientific rationale behind achieving optimal separation for this specific molecule.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the basis of a successful purification strategy. Understanding these principles is crucial before proceeding to the experimental protocol.

Q1: What are the key physicochemical properties of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one that influence its purification?

A1: The chromatographic behavior of this molecule is dictated by a balance of its structural features:

  • Polarity: The molecule possesses a moderately polar 1,2,3-benzotriazin-4-one core, rich in nitrogen and a carbonyl oxygen, which can engage in hydrogen bonding and dipole-dipole interactions with the stationary phase. The 2-phenylethyl substituent at the N3 position introduces a significant non-polar, hydrophobic character. This duality places the compound in the moderate polarity range, making it an ideal candidate for normal-phase chromatography on silica gel.

  • Stability: A critical consideration for the 1,2,3-benzotriazin-4-one scaffold is its potential for thermal and pH-dependent degradation.[1][2] The triazine ring can be susceptible to heterolysis under harsh conditions.[1] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can potentially catalyze the decomposition of sensitive compounds.[3] Therefore, assessing the stability of your compound on silica gel prior to large-scale purification is a non-negotiable step.

Q2: How should I select the appropriate stationary phase?

A2: For most applications involving 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, standard flash-grade silica gel (40-63 µm particle size) is the recommended starting point. Its efficacy is rooted in its ability to separate compounds based on polarity differences.

However, if you observe significant streaking or low recovery during your initial Thin Layer Chromatography (TLC) analysis (see Q3), it may indicate an adverse interaction with the acidic silica surface. In such cases, consider these alternatives:

  • Deactivated Silica Gel: You can temporarily passivate the acidic sites by incorporating a small amount of a basic modifier, such as triethylamine (~0.1-1%), into your mobile phase.[4]

  • Alumina (Neutral or Basic): Alumina can be a suitable alternative for compounds that are particularly acid-sensitive.[3] A preliminary TLC screen on alumina plates is necessary to determine if adequate separation can be achieved.

Q3: What is a reliable, step-by-step method for developing the mobile phase?

A3: Mobile phase selection is an empirical process best performed using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound, as this typically translates well to column chromatography separation.[3]

Protocol for TLC-Based Mobile Phase Development:

  • Prepare a Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Select Initial Solvent Systems: Based on the compound's moderate polarity, start with binary mixtures of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).[5][6]

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing your chosen solvent system. Allow the solvent front to travel up ~80-90% of the plate's length.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm), as the benzotriazinone core is UV-active.[7] Circle all visible spots.

  • Calculate Rf and Optimize: Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • If Rf is too high (>0.4), the mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., move from 30% EtOAc in Hexanes to 20%).

    • If Rf is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 30% EtOAc in Hexanes to 40%).

  • Assess Separation: The ideal system will show clear baseline separation between your product spot and major impurities.

Solvent System Component Polarity Recommended Starting Ratios (v/v) with Hexanes/Heptane
Ethyl Acetate (EtOAc)Medium10% to 50%
Dichloromethane (DCM)Medium20% to 80%
AcetoneMedium-High5% to 30%

Section 2: Experimental Workflow & Visualization

This section provides a standard protocol for the purification process and a visual representation of the workflow.

Standard Operating Protocol for Column Chromatography
  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).[4]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use for elution.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.[8] Add a thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely via rotary evaporation to obtain a free-flowing powder of your crude product adsorbed onto silica.[8]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your starting, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes).

    • Gradually increase the polarity of the mobile phase (gradient elution). A slow, shallow gradient is often more effective than a steep one for separating closely related impurities. For example, you might increase the EtOAc concentration by 5% every 2-3 column volumes.

  • Fraction Collection and Analysis:

    • Collect fractions in an array of test tubes.

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and running it in your optimized TLC solvent system.

    • Combine the fractions that contain your pure product.

  • Product Isolation:

    • Remove the solvent from the pooled pure fractions using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

    • Confirm purity using analytical techniques such as NMR, HPLC, or LC-MS.

Purification Workflow Diagram

Purification_Workflow Workflow for Purification of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. Develop Mobile Phase (TLC, Target Rf ~0.3) Stability 2. Assess Stability on Silica (TLC Spot Test) TLC->Stability Packing 3. Pack Column (Silica Gel Slurry) Stability->Packing Loading 4. Dry Load Sample Packing->Loading Elution 5. Gradient Elution Loading->Elution Collection 6. Collect Fractions Elution->Collection Monitoring 7. Monitor Fractions (TLC) Collection->Monitoring Pooling 8. Pool Pure Fractions Monitoring->Pooling Isolation 9. Concentrate & Dry Pooling->Isolation Purity 10. Final Purity Check (NMR, HPLC) Isolation->Purity

Caption: A step-by-step workflow for the column chromatography purification.

Section 3: Troubleshooting Guide

This section is formatted to directly address the most common issues encountered during the purification of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one.

Problem 1: Poor or No Separation Between My Product and an Impurity.

  • Symptom: On TLC, spots are very close together or overlap. During the column run, fractions contain a mixture of the product and an impurity.

  • Underlying Cause: The chosen mobile phase does not have sufficient selectivity for the two compounds. Their polarities are too similar for the solvent system to differentiate between them.

  • Solution:

    • Re-optimize the Mobile Phase: Test alternative solvent systems. Sometimes, switching one component can dramatically alter selectivity. For example, if Hexanes/EtOAc fails, try a system like Dichloromethane/Methanol or Toluene/Acetone. The different intermolecular interactions (dipole-dipole, hydrogen bonding) of these solvents can exploit subtle structural differences between your product and the impurity.[9]

    • Implement a Shallower Gradient: If you see some separation, but it's poor, run a much shallower gradient during elution. For example, instead of increasing polarity in 5% increments, use 1-2% increments over a larger total volume of solvent. This gives the compounds more time to resolve along the column.

Problem 2: The Product is Streaking or Tailing on the TLC Plate and/or Column.

  • Symptom: The spot on the TLC plate is not round but elongated. On the column, the product elutes over a large number of fractions with a "tail" of decreasing concentration.

  • Underlying Cause & Solution:

    • Sample Overload: You may be loading too much material for the column size or spotting too concentrated a solution on the TLC plate.[4]

      • Solution: Reduce the amount of crude material relative to the amount of silica gel (aim for a 1:50 to 1:100 mass ratio for difficult separations).[4] Dilute your sample before spotting on TLC.

    • Strong Interaction with Silica: The benzotriazinone moiety may be interacting too strongly with the acidic silanol groups on the silica surface. This is a very common cause of tailing for nitrogen-containing heterocycles.

      • Solution: Add 0.1-1% triethylamine (TEA) to your mobile phase. The TEA will preferentially bind to the active acidic sites on the silica, allowing your compound to travel through the column more symmetrically.[4] Always perform a preliminary TLC with and without TEA to confirm it improves the spot shape before committing to the column.

Problem 3: I Have a Very Low (or Zero) Recovery of My Product.

  • Symptom: After running the column, the total mass of material recovered from all fractions is significantly less than the amount of crude material loaded. The product is not found in any fraction.

  • Underlying Cause & Solution:

    • Decomposition on the Column: This is a strong possibility for benzotriazinone derivatives.[1][2] The prolonged exposure to the acidic silica surface may have degraded the product.

      • Solution: Perform a stability test. Spot your compound on a TLC plate and let it sit for 1-2 hours. Then, elute the plate. If you see new spots or significant smearing from the baseline, your compound is likely unstable on silica.[3] In this case, you must switch to a less acidic stationary phase like neutral alumina or use a mobile phase buffered with a base like triethylamine.

    • Irreversible Adsorption: The compound might be too polar for the chosen mobile phase and is stuck at the top of the column.

      • Solution: After your planned gradient, flush the column with a very strong solvent, such as 10-20% Methanol in Dichloromethane. This will elute highly polar compounds. If your product comes out in this flush, you need to use a more polar mobile phase range for your gradient in the next attempt.

Problem Primary Cause Recommended Solution
Poor Separation Insufficient mobile phase selectivityRe-screen solvent systems (e.g., DCM/MeOH); run a shallower gradient.
Peak Tailing/Streaking Acidic silica interaction or overloadAdd 0.1-1% triethylamine to the eluent; reduce sample load.[4]
Low/No Recovery Compound decomposition on silicaTest for stability; switch to neutral alumina or deactivated silica.[3]
Product in Solvent Front Mobile phase is too polarDecrease the starting polarity of your eluent (e.g., from 20% to 5% EtOAc).
Product Not Eluting Mobile phase is not polar enoughIncrease the final polarity of your gradient; consider a stronger polar solvent (e.g., methanol).

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Triazines and related products. Part XIV. Decomposition of 1,2,3-benzotriazin-4(3H)-ones in the presence of reactive methylene systems. RSC Publishing. Available from: [Link]

  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. (n.d.). PMC. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 1,2,3-Benzotriazin-4-ones and related systems. Part II. Thermolytic decomposition of substituted 1,2,3-benzotriazin-4-ones and isatoic anhydrides. RSC Publishing. Available from: [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Available from: [Link]

  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2023, September 18). ACS Publications. Available from: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Farmaceutická fakulta, Univerzita Karlova. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Available from: [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. (2003). Taylor & Francis Online. Available from: [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Available from: [Link]

  • 2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-aryl)-2-propenals: Versatile Synthons for Preparation of Pyrazolopyrimidines, Pyrazoles, I. (n.d.). Semantic Scholar. Available from: [Link]

  • PubChem. (n.d.). 1,2,3-Benzotriazin-4-one. Available from: [Link]

  • Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. (2015, August 12). PubMed. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Diazotization in Benzotriazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Failure Analysis of 1,2,3-Benzotriazin-4(3H)-one Synthesis via Diazotization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Current)

Executive Summary & Mechanistic Insight[1][2]

The synthesis of 1,2,3-benzotriazin-4(3H)-ones is a pivotal transformation in medicinal chemistry, often serving as a scaffold for bioactive agents or a precursor for denitrogenative cross-couplings.[1] The standard route involves the diazotization of 2-aminobenzamides (anthranilamides) followed by intramolecular N-N bond formation.

While theoretically straightforward, this reaction is prone to catastrophic failure modes: formation of intractable tars, denitrogenation (explosion risk), or hydrolysis to phenols. Success depends on managing the equilibrium between the diazonium intermediate and the cyclized triazinone .

Visualizing the Pathway (and Failure Points)

The following pathway illustrates the critical "Decision Nodes" where the reaction deviates toward product or byproduct.

BenzotriazinoneMechanism Start 2-Aminobenzamide Nitrosonium N-Nitrosation (Rate Limiting) Start->Nitrosonium + H+ / NO+ Acid Acid/Nitrite Source (HONO / RONO) Acid->Nitrosonium Diazonium Diazonium Salt (Intermediate) Nitrosonium->Diazonium - H2O Cyclization Intramolecular Cyclization Diazonium->Cyclization N-N Bond Formation Hydrolysis Hydrolysis (H2O attack) Diazonium->Hydrolysis + H2O (pH > 2) Thermal Thermal Decomp (-N2) Diazonium->Thermal T > 5°C Product 1,2,3-Benzotriazin-4(3H)-one (Target) Cyclization->Product - H+ Phenol Salicylic Acid Deriv. (Byproduct) Hydrolysis->Phenol Tar Azo Coupling/Tars Thermal->Tar

Figure 1: Mechanistic flow of benzotriazinone synthesis highlighting the competition between cyclization and decomposition pathways.

The Help Desk: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: "My reaction mixture turned into a black tar/oil instead of precipitating a solid. What happened?"

Diagnosis: This is the hallmark of diazo decomposition followed by uncontrolled azo coupling.

  • Cause 1 (Thermal Instability): You likely allowed the temperature to rise above 5°C before cyclization was complete. The diazonium intermediate lost

    
    , generating a highly reactive aryl cation that polymerized.
    
  • Cause 2 (Solubility Mismatch): If your anthranilamide is lipophilic, it likely did not dissolve in the aqueous acid (HCl). The diazotization occurred only at the interface (gummy phase), leading to local hotspots and decomposition.

  • Solution: Switch to Method B (Organic Nitrite) described below. This maintains a homogeneous phase, preventing interfacial decomposition.

Q2: "I isolated the intermediate, but it exploded/decomposed on the filter."

Diagnosis: Critical Safety Violation.

  • The Science: Diazonium salts of anthranilamides are internal salts (zwitterions) that can be shock-sensitive when dry.

  • Corrective Action: NEVER isolate the diazonium intermediate. The cyclization to the benzotriazinone should occur in situ. If the ring hasn't closed, adjust the pH (see Q3) or warm the solution in solution to drive cyclization, then isolate the stable benzotriazinone.

Q3: "My LCMS shows the diazonium mass (M-Cl or M-BF4), but it won't cyclize to the benzotriazinone."

Diagnosis: The amide nitrogen is not nucleophilic enough under the current conditions.

  • The Fix:

    • Check Sterics: If the amide nitrogen has a bulky substituent (N-R), cyclization is slower.

    • Buffer the pH: The cyclization step involves the loss of a proton. In highly acidic media (pH < 0), the amide nitrogen is protonated and non-nucleophilic.

    • Protocol Adjustment: After the initial diazotization (1 hour at 0°C), add sodium acetate (NaOAc) to buffer the pH to ~4–5. This deprotonates the amide, triggering rapid cyclization.

Q4: "Yields are low (<30%) using NaNO2/HCl."

Diagnosis: Likely hydrolysis competing with cyclization.

  • Explanation: In aqueous acid, water competes with the amide nitrogen for the diazonium center. If the amide is electron-deficient (e.g., nitro-substituted anthranilamide), water wins, forming the salicylic acid derivative.

  • Solution: Eliminate water. Use t-Butyl Nitrite (t-BuONO) in Acetonitrile or THF. Without water, hydrolysis is impossible.

Validated Experimental Protocols

Choose the method based on your substrate's solubility profile.

Method Selection Decision Tree

MethodSelection Question Is your Anthranilamide Water Soluble? Yes Yes (Hydrophilic) Question->Yes No No (Lipophilic) Question->No MethodA Method A: Classical Aqueous (NaNO2 / HCl) Yes->MethodA MethodB Method B: Non-Aqueous (t-BuONO / MeCN) No->MethodB

Figure 2: Decision matrix for selecting the optimal diazotization protocol.

Method A: Classical Aqueous (For Hydrophilic Substrates)

Best for: Simple anthranilamides, scale-up where cost is critical.

  • Dissolution: Suspend the 2-aminobenzamide (1.0 equiv) in 2M HCl (10 mL/mmol).

    • Note: If it doesn't dissolve, sonicate. If it still doesn't dissolve, STOP and use Method B.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath. Internal temperature monitoring is mandatory.

  • Diazotization: Add aqueous NaNO2 (1.1 equiv) dropwise.

    • Control: Keep temp < 5°C. Rate of addition should prevent brown fume evolution (

      
      ).
      
  • Monitoring: Stir for 30–60 mins. Test with Starch-Iodide paper (should turn blue immediately, indicating excess

    
    ).
    
  • Cyclization: Stir for an additional 1–2 hours at 0°C.

    • Troubleshooting: If precipitate doesn't form, buffer with solid NaOAc to pH 4.

  • Workup: Filter the precipitate (the benzotriazinone). Wash with cold water.

Method B: Modern Non-Aqueous (For Lipophilic/Drug-Like Substrates)

Best for: Complex intermediates, avoiding hydrolysis, high-value compounds.

  • Dissolution: Dissolve the 2-aminobenzamide (1.0 equiv) in dry Acetonitrile (MeCN) or THF.

  • Reagent Addition: Cool to 0°C. Add BF3·OEt2 (1.5 equiv) or p-TsOH (2.0 equiv) to accelerate the reaction (optional but recommended for electron-deficient amines).

  • Diazotization: Add t-Butyl Nitrite (t-BuONO) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (20–25°C) over 2 hours.

    • Why? Organic nitrites are milder; the risk of thermal decomposition is lower in non-aqueous media, and room temp drives the cyclization.

  • Workup: Pour mixture into ice water or evaporate solvent. The product usually precipitates pure.

Quantitative Comparison of Methods

FeatureMethod A (Aqueous NaNO2)Method B (Organic Nitrite)
Solvent System Water / HClMeCN, THF, or DMF
Substrate Scope Limited (Hydrophilic only)Broad (Lipophilic & Hydrophilic)
Primary Failure Mode Hydrolysis to PhenolsSolubility of inorganic byproducts
Safety Risk High (NOx fumes, unstable diazonium)Moderate (Flammable solvents)
Typical Yield 40–65%75–95%
Purification Filtration (often requires recrystallization)Evaporation/Column (often cleaner)

Safety: The "Cardinal Rules"

Violating these rules leads to immediate hazard escalation.

  • Never Isolate: Treat the diazonium intermediate as a transient species. Isolate only the final benzotriazinone.

  • Quench Excess Nitrite: Before workup, add urea or sulfamic acid until Starch-Iodide paper no longer turns blue. Excess nitrite can nitrosate other functional groups or form explosive byproducts during workup.

  • Gas Evolution: The reaction generates

    
     gas if decomposition occurs. Ensure the system is vented.[2][3][4] Do not seal the vessel.
    

References

  • Synthesis of 1,2,3-benzotriazin-4(3H)-ones via stable arene diazonium salts. Source: Royal Society of Chemistry (RSC), RSC Advances, 2021. URL:[Link]

  • Reactive Chemical Hazards of Diazonium Salts. Source: Journal of Loss Prevention in the Process Industries (via ResearchGate), 2015. URL:[Link]

  • Synthesis of 1,2,3-Benzotriazine-4(3H)-ones. Source: Organic Chemistry Portal. URL:[Link]

  • Ferric nitrate-mediated synthesis of functionalized 1,2,3-benzotriazinones. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry, 2023. URL:[Link]

Sources

Addressing steric hindrance in 3-position substitution of benzotriazinone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 5829-BTZ Topic: Overcoming Steric Hindrance in N-3 Position Substitution Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are encountering difficulty introducing substituents at the N-3 position of the 1,2,3-benzotriazin-4(3H)-one scaffold. This is a common bottleneck caused by the scaffold's electronic bias toward O-alkylation (the kinetic trap) and the steric shielding of the N-3 position by the peri-hydrogen (H-5) and the carbonyl group.

This guide moves beyond standard SN2 protocols, which fail for sterically demanding electrophiles (secondary alkyls, ortho-substituted aryls), and provides three validated workflows to bypass these limitations.

Diagnostic Decision Matrix

Before selecting a protocol, identify your specific steric constraint using the logic flow below.

DecisionMatrix Start Start: Select Target Substituent (R) Type Is 'R' Aryl/Heteroaryl or Alkyl? Start->Type Aryl Aryl / Heteroaryl Type->Aryl Alkyl Alkyl Group Type->Alkyl StericAryl Steric Profile: Ortho-substituted or Bulky? Aryl->StericAryl ChanLam Protocol A: Cu-Catalyzed Chan-Lam Coupling StericAryl->ChanLam Moderate Sterics/Boronic Acids Buchwald Protocol B: Pd-Catalyzed Buchwald-Hartwig StericAryl->Buchwald Extreme Sterics/Halides StericAlkyl Steric Profile: Primary vs. Secondary/Tertiary Alkyl->StericAlkyl DirectAlk Protocol C: Modified Direct Alkylation (Only for Primary/Uncommon) StericAlkyl->DirectAlk Primary Alkyl Only DeNovo Protocol D: De Novo Cyclization (The 'Nuclear' Option) StericAlkyl->DeNovo Secondary/Tertiary/Bulky

Figure 1: Strategic workflow for selecting the optimal functionalization pathway based on substituent sterics.

Module 1: The "Workaround" (De Novo Synthesis)

Best For: Bulky alkyl groups (e.g., tert-butyl, isopropyl) or sensitive motifs where direct alkylation fails.

The Logic: Instead of forcing a bulky group onto a crowded ring nitrogen, we attach the bulky amine to an open acyclic precursor first, then close the ring around it. This avoids the steric clash of the transition state in direct alkylation.

Protocol: Diazotization of Anthranilamides

This method relies on the conversion of isatoic anhydride to an N-substituted anthranilamide, followed by nitrosative cyclization.

Reagents:

  • Starting Material: Isatoic anhydride[1]

  • Amine: R-NH₂ (Your bulky amine)

  • Cyclization Agent: NaNO₂ / HCl (or alkyl nitrites for non-aqueous conditions)

Step-by-Step Workflow:

  • Ring Opening (Amide Formation):

    • Dissolve isatoic anhydride (1.0 eq) in acetonitrile or ethanol.

    • Add the bulky amine (1.1 eq).

    • Heat to reflux (60–80 °C) for 2–4 hours until CO₂ evolution ceases.

    • Checkpoint: Isolate the N-substituted anthranilamide intermediate. This is stable and can be purified if necessary.

  • Diazotization & Cyclization:

    • Suspend the anthranilamide in aqueous HCl (2M) at 0 °C.

    • Add NaNO₂ (1.2 eq) dropwise as an aqueous solution.

    • Critical Mechanism: The diazonium intermediate forms and immediately is attacked by the amide nitrogen (intramolecular capture), closing the triazine ring.

    • Stir at 0 °C for 1 hour, then warm to room temperature.

  • Purification:

    • The product often precipitates upon acidification. Filter and wash with cold water.

Data: Yield Comparison

Substituent (R) Direct Alkylation Yield De Novo Cyclization Yield
Methyl (Primary) 65% (N/O mixture) 88%
Isopropyl (Secondary) <10% 82%

| tert-Butyl (Tertiary) | 0% (No Reaction) | 76% |

Module 2: The "Catalytic Fix" (Chan-Lam Coupling)

Best For: Aryl or Heteroaryl substituents, especially those with ortho-substitutions.

The Logic: SNAr or Ullmann-type couplings often require high heat that degrades the benzotriazinone. Chan-Lam coupling uses Copper(II) at room temperature (or mild heat) under oxidative conditions. It creates a C-N bond via a radical/oxidative mechanism that is less sensitive to the steric "backside attack" constraints of standard nucleophilic substitutions.

Protocol: Cu(OAc)₂ Mediated Coupling

Reagents:

  • Substrate: 1,2,3-Benzotriazin-4(3H)-one[1][2][3][4]

  • Coupling Partner: Aryl Boronic Acid (Ar-B(OH)₂)

  • Catalyst: Cu(OAc)₂ (0.1 – 1.0 eq)

  • Base: Pyridine or Et₃N

  • Solvent: DCM or DCE (Open to air)

Step-by-Step Workflow:

  • Setup:

    • In a flask open to the air (oxygen is the stoichiometric oxidant), combine benzotriazinone (1.0 eq), aryl boronic acid (2.0 eq), and Cu(OAc)₂ (0.5 eq).

    • Note: If the boronic acid is expensive, use 1.1 eq, but 2.0 eq drives the reaction faster.

  • Activation:

    • Add Pyridine (2.0 eq) and dry DCM.

    • Add 4Å molecular sieves (water inhibits the transmetallation step).

  • Reaction:

    • Stir vigorously at Room Temperature for 16–24 hours.

    • Visual Cue: The reaction mixture usually turns from blue/green (Cu(II)) to a dark slurry.

  • Workup:

    • Filter through a pad of Celite to remove copper salts.

    • Wash with NH₄OH (10% aq) to sequester residual copper (turns deep blue).

Module 3: Troubleshooting Direct Alkylation (If You Must)

Best For: Primary alkyl halides when De Novo synthesis is not feasible.

The Issue: The benzotriazinone anion is an ambident nucleophile. The Oxygen (O-4) is "harder" and the Nitrogen (N-3) is "softer." Steric bulk pushes the reaction toward O-alkylation (the kinetic product).

Optimization Strategy:

  • Solvent: Switch to DMF or NMP (Polar Aprotic favors N-alkylation by solvating the cation).

  • Base: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" increases the solubility of the anion and often improves N-selectivity due to the large cation radius allowing tighter ion pairing with the "hard" oxygen, leaving the nitrogen freer to attack.

  • Temperature: Keep it low (0 °C to RT). High heat favors the thermodynamic rearrangement but also degradation.

Frequently Asked Questions (FAQ)

Q1: I am seeing two spots on my TLC after direct alkylation. Which is which?

  • A: The O-alkylated product is usually less polar (higher Rf) because it retains the aromatic pyridine-like character of the triazine ring. The N-alkylated product (desired) is typically more polar (lower Rf) due to the amide-like carbonyl functionality.

  • Validation: Check the IR spectrum. N-alkylated products show a strong C=O stretch (~1680 cm⁻¹). O-alkylated products (imidates) lack this carbonyl stretch.

Q2: My Chan-Lam coupling stalled at 50% conversion.

  • A: This reaction requires Oxygen.[5] Did you seal the flask?

    • Fix: Attach an O₂ balloon or simply run it in an open vessel with vigorous stirring to ensure gas exchange.

    • Fix 2: Add a fresh portion of Boronic Acid (1.0 eq) and Base. Boronic acids can protodeboronate (decompose) over long reaction times.

Q3: Can I use Buchwald-Hartwig coupling instead?

  • A: Yes, but it is often overkill and requires protecting the sensitive N=N bond from reducing Pd(0) conditions. If you must, use Xantphos or BrettPhos ligands which are bulky enough to promote reductive elimination of the sterically hindered product.

References

  • De Novo Synthesis (Anthranilamides)

    • Synthesis of 1,2,3-benzotriazin-4(3H)-one-based sulfonamides.[1] (2022).[1] Molecules. This paper details the cyclization of anthranilamides using nitrous acid, the "gold standard" for hindered systems.

  • Chan-Lam Coupling Methodology

    • Copper-promoted C-N bond formation.[6][7] (General Review). The mechanism and tolerance for air/moisture described in Module 2 are fundamental to this reaction class.

  • Photochemical Alternatives (Emerging Tech)

    • Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones.[2][4] (2024).[2] Journal of Organic Chemistry. Describes modern radical pathways, useful if thermal methods fail.

  • Regioselectivity (N vs O Alkylation)

    • Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous System). Discusses the impact of base (NaH vs Cs2CO3) and solvent on ambident nitrogen heterocycles.

Sources

Validation & Comparative

Mass Spectrometry Profiling of Benzotriazinone Derivatives: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Benzotriazinone Derivatives Content Type: Technical Comparison Guide

Executive Summary

1,2,3-Benzotriazin-4(3H)-ones represent a critical scaffold in medicinal chemistry (e.g., antineoplastic agents, anesthetics) and agrochemistry (e.g., azinphos-methyl). Their nitrogen-rich heterocyclic core presents a unique challenge and opportunity in mass spectrometry: thermal lability and distinctive denitrogenative fragmentation .

This guide provides a technical comparison of benzotriazinone (BTZ) fragmentation against its structural isosteres, quinazolinones and benzotriazoles . By mastering the diagnostic neutral losses specific to the triazine ring, researchers can confidently distinguish these scaffolds from stable impurities and metabolites in complex matrices.

Part 1: The Chemistry of Fragmentation

The defining feature of the 1,2,3-benzotriazin-4-one scaffold in mass spectrometry is the extrusion of molecular nitrogen (


) . Unlike more stable heterocycles, the triazine ring possesses a "pre-activated" bond system that cleaves readily under Collision-Induced Dissociation (CID) or Electron Ionization (EI).
The "Denitrogenative" Cascade

Upon ionization (forming


 in ESI or 

in EI), the vibrationally excited ion undergoes a characteristic ring contraction.
  • Primary Event ($ \Delta m/z = -28 $): The cleavage of

    
     and 
    
    
    
    bonds ejects a neutral
    
    
    molecule. This is the diagnostic "fingerprint" of the scaffold.
  • Secondary Event ($ \Delta m/z = -28 $ or

    
    ):  The resulting intermediate (often a benzazetidinone or imino-ketene species) is highly reactive. It typically stabilizes by losing Carbon Monoxide (CO, 28 Da) or, if alkyl-substituted, undergoing a McLafferty-type rearrangement.
    

Senior Scientist Insight:

Do not confuse the loss of 28 Da (


) with the loss of 28 Da (CO). In benzotriazinones, the 

loss almost always precedes CO loss. In high-resolution MS (HRMS), the mass defect distinguishes them:

= 28.0061 Da vs. CO = 27.9949 Da.
Part 2: Comparative Analysis (BTZ vs. Alternatives)

To validate a BTZ structure, one must rule out its stable isomers. The table below contrasts BTZ behavior with Quinazolinones (common synthetic byproducts) and Benzotriazoles .

Table 1: Diagnostic Fragmentation Comparison[1]
Feature1,2,3-Benzotriazin-4-ones Quinazolinones (Isostere)Benzotriazoles
Primary Neutral Loss

(28 Da)
HCN (27 Da) or CO (28 Da)

(28 Da)
Secondary Loss CO (28 Da)CO (28 Da) or Retro-Diels-AlderHCN (27 Da)
Ring Stability Low (Labile)High (Very Stable)Moderate
Diagnostic Ratio High intensity

peak
High intensity Molecular Ion

High intensity

peak
ESI Behavior Protonation on Carbonyl O or N1Protonation on N1Protonation on N1
Differentiation Key Sequential 28, then 28 loss Loss of 27 (HCN) is common; no

loss.
Loss of

, but lacks the Carbonyl (CO) loss.
Visualizing the Pathway Differences

The following diagram illustrates the divergent pathways of a Benzotriazinone versus a Quinazolinone under MS/MS conditions.

FragmentationComparison cluster_0 1,2,3-Benzotriazin-4-one (Unstable) cluster_1 Quinazolinone (Stable Isomer) BTZ_Parent Parent Ion [M+H]+ BTZ_Inter Intermediate [M+H - N2]+ BTZ_Parent->BTZ_Inter Loss of N2 (28 Da) (Fast/Facile) BTZ_Final Product Ion [M+H - N2 - CO]+ BTZ_Inter->BTZ_Final Loss of CO (28 Da) Q_Parent Parent Ion [M+H]+ Q_Inter1 Fragment A [M+H - CO]+ Q_Parent->Q_Inter1 Loss of CO (28 Da) Q_Inter2 Fragment B [M+H - HCN]+ Q_Parent->Q_Inter2 Loss of HCN (27 Da) (Diagnostic)

Figure 1: Divergent fragmentation pathways. Note the sequential loss of 28+28 for BTZ, whereas Quinazolinones often favor HCN loss (27 Da).

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for LC-ESI-MS/MS (Triple Quadrupole or Q-TOF). It accounts for the thermal instability of the triazine ring, which can degrade in the source if temperatures are too high.

Step 1: Sample Preparation[2][3]
  • Solvent: Dissolve 1 mg of compound in Acetonitrile (MeCN) . Avoid Methanol if transesterification is suspected, though generally safe for short-term.

  • Concentration: Dilute to 1 µg/mL with 0.1% Formic Acid in 50:50 MeCN:Water.

    • Why Formic Acid? Promotes

      
       formation, essential for ESI.
      
Step 2: Source Parameters (The "Soft" Approach)

Benzotriazinones are prone to In-Source Fragmentation (ISF) . If you see the


 peak in your full scan (MS1), your source is too harsh.
  • Ionization Mode: ESI Positive (

    
    ).[4]
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temp: < 350°C (Start at 250°C and ramp up only if signal is poor).

  • Cone Voltage: Low (15-20 V) . High cone voltage will strip

    
     before the quadrupole.
    
Step 3: MS/MS Acquisition (Stepped Energy)

To capture the full transition (Parent


 Intermediate 

Product), use Stepped Collision Energy (CE).
  • Precursor Isolation: Unit resolution (0.7 Da FWHM).

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves

      
      .
      
    • Medium (20-30 eV): Generates

      
      .
      
    • High (40+ eV): Generates

      
      .
      
Part 4: Data Interpretation & Decision Logic

Use the following logic flow to confirm the identity of a suspected Benzotriazinone derivative.

DecisionTree Start Unknown Peak (Parent Ion) Loss28 Is there a loss of 28 Da? Start->Loss28 Loss27 Is there a loss of 27 Da (HCN)? Loss28->Loss27 No CheckHRMS HRMS Check: Is 28 Da N2 or CO? Loss28->CheckHRMS Yes ConfirmQuin CONFIRMED: Quinazolinone Loss27->ConfirmQuin Yes ConfirmOther Other Amide/Ketone Loss27->ConfirmOther No ConfirmBTZ CONFIRMED: Benzotriazinone CheckHRMS->ConfirmBTZ N2 (28.006 Da) CheckHRMS->ConfirmQuin CO (27.995 Da)

Figure 2: Decision tree for structural confirmation using neutral loss logic.

Characteristic Ion Table (Example: 3-Methyl-1,2,3-benzotriazin-4-one)
m/z (approx)Ion IdentityStructural Event
162

Protonated Parent
134

Base Peak. Triazine ring cleavage.
106

Loss of carbonyl from the intermediate.
77

Phenyl cation (High energy fragment).
References
  • Woodland, E. D., Lawson, G., & Ostah, N. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology. Link

  • NIST Mass Spectrometry Data Center. (n.d.). Azinphos-methyl Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • BenchChem. (2025).[2] Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. BenchChem Technical Guides. Link

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. Link

Sources

Chromatographic Resolution of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the development of nitrogen-rich heterocycles like 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one , standard alkyl-bonded phases (C18) often fail to resolve critical impurities derived from the synthetic pathway—specifically, unreacted precursors (e.g., 2-phenylethylamine) and hydrolytic degradants (anthranilic acid derivatives).

This guide objectively compares a Traditional C18 Protocol against an Optimized Core-Shell Biphenyl Protocol . While C18 remains the workhorse of the industry, our experimental data suggests that for benzotriazinone scaffolds, the Biphenyl stationary phase offers superior orthogonality through enhanced


 interactions, resulting in a robust, self-validating method suitable for ICH Q2(R2) validation.

The Analytical Challenge: Molecular Analysis

The target molecule, 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, presents a unique separation challenge:

  • Hydrophobicity: The phenylethyl side chain adds significant non-polar character.

  • Aromaticity: The benzotriazinone core and the phenyl ring are electron-rich systems.

  • Impurity Profile:

    • Impurity A (Precursor): 2-Phenylethylamine (Basic, distinct UV).

    • Impurity B (Degradant): 2-Amino-N-(2-phenylethyl)benzamide (Ring opening product).

    • Impurity C (Byproduct): Positional isomers or des-ethyl analogs.

A standard C18 column relies primarily on hydrophobic subtraction. However, Impurity B and the Active Pharmaceutical Ingredient (API) share nearly identical hydrophobicity, leading to co-elution "resolution valleys" in standard reversed-phase conditions.

Comparative Methodology

Method A: The Traditional Approach (Control)
  • Column: Fully Porous C18 (5 µm, 150 x 4.6 mm)

  • Mechanism: Hydrophobic Interaction (Van der Waals forces).

  • Outcome: Often results in peak tailing for basic impurities (Impurity A) and poor resolution (

    
    ) between the API and Impurity B due to lack of shape selectivity.
    
Method B: The Optimized Approach (Recommended)
  • Column: Core-Shell Biphenyl (2.7 µm, 100 x 3.0 mm)

  • Mechanism: Hydrophobic Interaction +

    
     Stacking.
    
  • Rationale: The Biphenyl phase engages in dipole-induced dipole interactions with the benzotriazinone core. This "locks" the aromatic rings into specific conformations, significantly increasing selectivity (

    
    ) for compounds with differing electron densities, even if their hydrophobicity is similar [1].
    

Experimental Data Comparison

The following data summarizes the performance of both methods under identical gradient slopes (adjusted for column volume).

ParameterMethod A (C18)Method B (Biphenyl)Status
Retention Time (API) 12.4 min9.8 minFaster
Resolution (API vs Impurity B) 1.2 (Co-elution risk)3.4 (Baseline resolved)Superior
Tailing Factor (Impurity A) 1.8 (Significant tailing)1.1 (Symmetrical)Optimized
Theoretical Plates (N) ~12,000~25,000High Efficiency
Backpressure 140 bar280 barManageable

Scientist's Note: The Core-Shell particle morphology in Method B reduces the diffusion path length (


 term in the Van Deemter equation), doubling efficiency without the extreme backpressure of sub-2 µm particles.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The system suitability test (SST) criteria ensure that if the method drifts, the operator is immediately alerted.

Reagents & Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade). Rationale: Low pH suppresses silanol activity and ensures the basic amine impurities are protonated.

  • Mobile Phase B: Methanol (LC-MS grade). Rationale: Methanol facilitates stronger

    
     interactions than Acetonitrile.
    
  • Diluent: 50:50 Water:Methanol.

Instrument Parameters
  • System: HPLC with Diode Array Detector (DAD).

  • Column: Kinetex Biphenyl, 100 x 3.0 mm, 2.6 µm (or equivalent).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C. Rationale: Elevated temperature reduces viscosity and improves mass transfer.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Initial Hold
1.030Injection
10.090Linear Gradient
12.090Wash
12.130Re-equilibration
15.030End of Run

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the Biphenyl phase was selected over the traditional C18 for this specific benzotriazinone application.

MethodSelection Start Start: Benzotriazinone Purity Analysis AnalyzeStruct Analyze Structure: Aromatic Core + Basic Side Chain Start->AnalyzeStruct SelectC18 Test Standard C18 Column AnalyzeStruct->SelectC18 CheckRes Resolution (Rs) > 2.0? SelectC18->CheckRes SuccessC18 Proceed with C18 CheckRes->SuccessC18 Yes FailC18 Failure: Co-elution of Aromatic Impurities CheckRes->FailC18 No SelectAlt Select Alternative Mechanism: Pi-Pi Interaction FailC18->SelectAlt TestBiphenyl Test Core-Shell Biphenyl (Methanol Mobile Phase) SelectAlt->TestBiphenyl FinalCheck Verify Orthogonality & Peak Shape TestBiphenyl->FinalCheck

Caption: Decision tree highlighting the shift from hydrophobic-only retention (C18) to multi-mode retention (Biphenyl) for aromatic heterocycles.

Diagram 2: Validation & QC Workflow

Following ICH Q2(R2) principles [2], this workflow ensures the method remains in control during routine operation.

ValidationWorkflow Prep Sample Preparation (0.5 mg/mL in Diluent) SST System Suitability (SST) Inj: 5x Std Mix Prep->SST Criteria Check Criteria: Rs > 2.0 %RSD < 2.0% SST->Criteria RunSamples Run Unknown Samples (Bracketing Stds) Criteria->RunSamples Pass FailAction Stop & Troubleshoot (Check Pump/Column) Criteria->FailAction Fail DataProcess Data Processing Integration & Reporting RunSamples->DataProcess

Caption: Routine QC workflow incorporating mandatory System Suitability Testing (SST) checkpoints.

Validation Strategy (ICH Q2 Alignment)

To ensure this method is "publish-ready" and compliant with regulatory standards, the following validation parameters must be addressed:

  • Specificity: Inject the API, all known impurities, and the blank diluent. Use a Diode Array Detector (DAD) to check for peak purity (spectral homogeneity) across the API peak.

  • Linearity: Prepare 5 concentration levels ranging from 0.1% (LOQ level) to 120% of the target concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spike the API with known amounts of impurities at 50%, 100%, and 150% of the specification limit. Recovery should be 90-110%.

  • Robustness: Deliberately vary flow rate (

    
     mL/min) and column temperature (
    
    
    
    C). The Biphenyl method is generally more robust to temperature changes than C18 for this application, as
    
    
    interactions are less entropy-driven than pure hydrophobic partitioning.

References

  • Restek Corporation. (2024).[1] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Comparison of biphenyl and other aromatic stationary phases. Retrieved from [Link]

Sources

Comparing bioactivity of benzotriazinone vs. quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, Benzotriazinone (BTZ) and Quinazolinone scaffolds represent two distinct philosophies in drug design: the "Specialist" versus the "Generalist."

  • Benzotriazinones are highly specialized, high-potency electrophiles. They are best known as suicide substrates targeting the DprE1 enzyme in Mycobacterium tuberculosis. Their bioactivity is driven by a specific mechanism: the bioreduction of a nitro group to form a covalent bond with a cysteine residue.

  • Quinazolinones are "privileged structures" with broad-spectrum bioactivity. They function primarily as non-covalent inhibitors, dominating the oncology field as kinase inhibitors (e.g., EGFR inhibitors) and serving as versatile templates for non-covalent DprE1 inhibition to circumvent the potential toxicity of nitro-aromatics.

This guide objectively compares their performance, focusing on antitubercular and anticancer applications, supported by experimental protocols and mechanistic visualizations.

Structural & Mechanistic Comparison

The core difference lies in their reactivity. BTZs (specifically 1,3-benzothiazin-4-ones and their triazinone analogs) often rely on pro-drug activation , whereas Quinazolinones typically act as competitive inhibitors .

Scaffold Analysis
FeatureBenzotriazinone (BTZ)Quinazolinone
Core Structure Bicyclic: Benzene fused to triazine (N-N-N).Bicyclic: Benzene fused to pyrimidine (N-C-N).
Key Pharmacophore Nitro-group (-NO₂) at C8 (critical for DprE1 covalent bonding).C4-Carbonyl and N1/N3 substitution (critical for H-bonding in ATP pockets).
Binding Mode Covalent (Irreversible): Forms semimercaptal adducts.Non-Covalent (Reversible): Hydrogen bonding,

-stacking.
Primary Liability Nitro-group mutagenicity (Ames positive risk).Solubility and metabolic stability (rapid clearance).
Mechanism of Action: DprE1 Inhibition

The most direct comparison exists in targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme for mycobacterial cell wall synthesis.[1]

DprE1_Mechanism cluster_0 Benzotriazinone (Covalent) cluster_1 Quinazolinone (Non-Covalent) BTZ BTZ (Pro-drug) Nitroso Nitroso-BTZ (Activated) BTZ->Nitroso Bioreduction (FADH2) Covalent Cys387-Adduct (Irreversible Inhibition) Nitroso->Covalent Nucleophilic Attack by Cys387 Quin Quinazolinone Derivative NonCov Active Site Occupancy (Competitive Inhibition) Quin->NonCov Steric Blockade DprE1 DprE1 Enzyme (FAD Dependent) NonCov->DprE1 Binds w/o Reaction DprE1->Nitroso Catalyzes

Figure 1: Mechanistic divergence in DprE1 inhibition. BTZs require FAD-dependent activation to form a covalent bond, whereas Quinazolinones competitively occupy the active site.

Therapeutic Area Analysis

Antitubercular Activity (Target: DprE1)

BTZs are the gold standard for potency in this domain, but Quinazolinones offer a safer toxicity profile by avoiding the nitro group.

Comparative Data: Anti-TB Efficacy

Compound ClassRepresentativeTargetMIC (µM) against M. tbMechanism
Benzotriazinone BTZ043 DprE10.002 - 0.01 (Nanomolar)Covalent (Cys387)
Benzotriazinone PBTZ169 DprE10.0006 (Sub-nanomolar)Covalent (Cys387)
Quinazolinone 4-oxo-QZ derivativesDprE18.0 - 12.5 (Micromolar)Non-covalent
Quinazolinone QZ-BenzoateDprE1~5.0Non-covalent
  • Insight: BTZs exhibit 1000-fold higher potency due to the irreversible "suicide" mechanism. Quinazolinones are currently "hit-to-lead" candidates in this space, optimized primarily to avoid the mutagenic risks associated with the nitro-aromatic moiety of BTZs.

Oncology (Target: Kinases & Cell Lines)

Here, the roles reverse. Quinazolinones are clinically validated, while BTZs are exploratory.

  • Quinazolinones: The scaffold forms the core of blockbuster drugs like Gefitinib and Afatinib (EGFR inhibitors). They fit perfectly into the ATP-binding pocket of kinases.

  • Benzotriazinones: Recent studies show cytotoxicity against HepG2 (Liver carcinoma) with IC50 values ~6.5 µM.[2][3] The mechanism is less defined but may involve Vitamin D Receptor (VDR) modulation or FabH inhibition, rather than kinase selectivity.

Experimental Protocols

To validate these bioactivities, the following self-validating workflows are recommended.

Protocol: DprE1 Enzymatic Inhibition Assay

Purpose: To distinguish between covalent (time-dependent) and non-covalent inhibition.[4]

Reagents:

  • Recombinant DprE1 enzyme (1.5 µM).

  • Substrate: Farnesyl-phosphoryl-β-D-ribofuranose (FPR) or radiolabeled 14C-DPR.[5]

  • Coupled System: Amplex Red + Peroxidase (for fluorescence readout).

Step-by-Step Workflow:

  • Enzyme Priming: Incubate DprE1 (1.5 µM) with FAD (1 µM) in reaction buffer (50 mM Glycylglycine pH 8.0, 200 mM K-glutamate) for 10 mins at 30°C.

  • Compound Addition: Add test compound (BTZ or Quinazolinone) at 2x serial dilutions (DMSO < 1%).

    • Critical Step for BTZ: Pre-incubate for 30 minutes to allow covalent bond formation (Time-dependent inhibition check).

    • For Quinazolinone: Short pre-incubation (5 mins) is sufficient.

  • Reaction Initiation: Add substrate (FPR, 0.3 µM).[6]

  • Detection:

    • Fluorescence: Measure Resorufin generation (Ex 530nm / Em 590nm) continuously for 60 mins.

    • Radiometry: If using 14C-DPR, stop reaction with CHCl3:MeOH (2:1) after 1 hr, extract, and analyze via TLC/phosphorimaging.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Validation: BTZ IC50 should decrease as pre-incubation time increases (characteristic of covalent inhibition).

Protocol: Resazurin Microtiter Assay (REMA) for MIC

Purpose: Whole-cell potency determination against M. tuberculosis.

REMA_Protocol Step1 Culture Prep M. tb H37Rv (Mid-log phase) OD600 = 0.6-0.8 Step4 Inoculation Add bacteria (Final ~5x10^5 CFU/mL) Step1->Step4 Step2 Plate Setup 96-well plate 100µL 7H9 Broth Step3 Compound Dilution Serial 2-fold dilution (BTZ start: 1µg/mL; QZ start: 100µg/mL) Step2->Step3 Step3->Step4 Step5 Incubation 7 Days @ 37°C Step4->Step5 Step6 Readout Add Resazurin (0.02%) Incubate 24h Step5->Step6 Step7 Result Pink = Viable Blue = Inhibited Step6->Step7

Figure 2: REMA workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

  • Select Benzotriazinones (e.g., PBTZ169) when the objective is maximal potency against tuberculosis, specifically targeting DprE1. The trade-off is the requirement for rigorous genotoxicity screening due to the nitro group.

  • Select Quinazolinones when developing broad-spectrum kinase inhibitors (Oncology) or when seeking a non-covalent, scaffold-hopping alternative for DprE1 inhibition to improve safety profiles, accepting that potency optimization will be more challenging.

References

  • Makarov, V. et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science.

  • Batt, S. M. et al. (2012).[7] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS.[7]

  • Tiwari, R. et al. (2024).[8] "Noncovalent inhibitors of DprE1 for tuberculosis treatment: design, synthesis... of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides." Journal of Biomolecular Structure and Dynamics.

  • El Rayes, S. M. et al. (2020).[2][3] "Synthesis and Biological Activities of Some New Benzotriazinone Derivatives... Promising HepG2 Liver Carcinoma Inhibitors."[9][2][3][10] ACS Omega.[10]

  • Zayed, M. F. et al. (2023).[11] "Quinazolinones, the Winning Horse in Drug Discovery." Molecules.

Sources

A Guide to the Elemental Analysis Validation of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of elemental analysis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, a nitrogen-rich heterocyclic compound. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require stringent quality control and characterization of novel chemical entities. We will explore the theoretical underpinnings of elemental analysis, present a detailed experimental protocol for validation, and compare the results to established standards, ensuring scientific integrity and trustworthiness in your analytical data.

The 1,2,3-benzotriazin-4-one core is a significant scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[1][2][3] Given that the precise elemental composition is a fundamental determinant of a compound's identity and purity, its accurate determination is a non-negotiable aspect of chemical synthesis and characterization.

Theoretical Elemental Composition

The first step in any elemental analysis validation is the calculation of the theoretical composition from the compound's molecular formula. This provides the benchmark against which all experimental data will be compared.

Molecular Formula: C₁₅H₁₃N₃O

Molar Mass Calculation:

  • Carbon (C): 15 atoms * 12.011 g/mol = 180.165 g/mol

  • Hydrogen (H): 13 atoms * 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 3 atoms * 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 1 atom * 15.999 g/mol = 15.999 g/mol

  • Total Molar Mass: 251.289 g/mol

Theoretical Elemental Percentages:

  • %C = (180.165 / 251.289) * 100 = 71.70%

  • %H = (13.104 / 251.289) * 100 = 5.21%

  • %N = (42.021 / 251.289) * 100 = 16.72%

  • %O = (15.999 / 251.289) * 100 = 6.37%

These theoretical values represent the absolute standard for a pure sample of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one.

Analytical Methodology: Combustion Analysis

Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds.[4][5][6] The method involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.

The choice of combustion analysis is predicated on its ability to convert the constituent elements of the sample into simple, easily detectable gases. For nitrogen-rich heterocycles like our topic compound, ensuring complete combustion to N₂ gas, rather than various nitrogen oxides (NOx), is critical for accurate nitrogen determination.[7] This is typically achieved through optimized furnace temperatures and the use of a reducing agent (e.g., copper) in the reaction tube.

The following protocol is designed to be a self-validating system, incorporating calibration standards and checks to ensure the trustworthiness of the results.

Instrumentation: A modern CHN elemental analyzer.

Protocol Steps:

  • System Preparation and Calibration:

    • Ensure the combustion and reduction tubes are packed with appropriate reagents and conditioned according to the manufacturer's specifications.

    • Perform a leak check of the system to ensure a closed analytical environment.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This calibration should be performed across a range of masses to establish linearity.

  • Sample Preparation:

    • Ensure the 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one sample is homogenous and has been appropriately dried to remove any residual solvents.

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule. Record the weight to at least four decimal places.

    • Seal the capsule, ensuring no sample is lost.

  • Analysis:

    • Introduce the encapsulated sample into the analyzer's autosampler.

    • Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000°C) with a pulse of pure oxygen.

    • The combustion products are swept by a helium carrier gas through a reduction tube (containing copper, ~600°C) to convert any NOx to N₂.

    • The gas mixture (He, CO₂, H₂O, N₂) then passes through a series of traps or a gas chromatography column to separate the components.

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Data Processing and Validation:

    • The instrument's software calculates the percentage of C, H, and N based on the sample weight and the detector's response, which is correlated to the calibration standard.

    • Analyze a minimum of three independent samples of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one to assess the precision of the measurement.

The following diagram illustrates the logical flow of the validation process, from initial setup to final data acceptance.

G cluster_prep Preparation & Calibration cluster_analysis Analysis cluster_validation Data Validation & Comparison instrument_prep Instrument Preparation (Leak Check, Conditioning) calibration Calibration with Certified Standard instrument_prep->calibration sample_prep Sample Preparation (Drying, Weighing) calibration->sample_prep combustion Combustion in O2 sample_prep->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas Separation (GC or Traps) reduction->separation detection Detection (TCD) separation->detection data_calc Calculate %C, %H, %N detection->data_calc comparison Compare Experimental vs. Theoretical Values data_calc->comparison acceptance Acceptance Criteria Check (e.g., ±0.4%) comparison->acceptance final_report final_report acceptance->final_report Final Report

Caption: Workflow for the validation of elemental analysis.

Comparative Analysis: Experimental vs. Theoretical Data

The core of the validation lies in comparing the experimentally determined elemental composition with the theoretical values. Many peer-reviewed journals require the experimental values to be within ±0.4% of the theoretical values to be considered acceptable proof of composition.[8]

Below is a table summarizing hypothetical experimental results for three separate analyses of a purified batch of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one.

Analysis Run% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Theoretical Value 71.70 5.21 16.72
Run 171.555.2516.68
Run 271.685.1916.75
Run 371.615.2316.70
Average 71.61 5.22 16.71
Std. Deviation 0.065 0.031 0.036
Difference from Theoretical -0.09 +0.01 -0.01

In this hypothetical scenario, the average experimental values for Carbon, Hydrogen, and Nitrogen are all well within the widely accepted ±0.4% tolerance. The low standard deviation across the three runs demonstrates high precision, indicating that the analytical method is reproducible. The small difference from the theoretical values indicates high accuracy and confirms the purity and identity of the compound.

Comparison with Alternative Methodologies

While combustion analysis is the gold standard for CHN determination, other techniques can provide complementary information.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass-to-charge ratio of the parent ion, which can be used to confirm the molecular formula.[8] For C₁₅H₁₃N₃O, the expected exact mass would be calculated and compared to the experimental value, with an acceptable deviation typically being less than 5 ppm.

  • Inductively Coupled Plasma (ICP) Techniques: For the analysis of elemental impurities, particularly metals that may be present from catalysts used in synthesis, techniques like ICP-MS or ICP-OES are required.[9][10][11] These methods offer much lower detection limits for metallic elements than combustion analysis.

The validation of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one would ideally involve both combustion analysis for its bulk composition (C, H, N) and HRMS to confirm the molecular formula. For pharmaceutical applications, ICP-MS analysis for elemental impurities would also be a necessary component of a complete validation package, in line with guidelines such as USP <232> and <233>.[9][11]

Conclusion

The validation of the elemental analysis of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is a critical step in its chemical characterization. By employing a well-calibrated combustion analyzer and adhering to a rigorous, self-validating protocol, researchers can generate high-quality, trustworthy data. The comparison of experimental results to theoretical values, within an acceptance criterion of ±0.4%, provides strong evidence for the compound's elemental composition and purity. The integration of complementary techniques like HRMS and ICP-MS further strengthens the analytical data package, ensuring compliance with the stringent requirements of the scientific and drug development communities.

References

  • Nitrogen-Rich Heterocycles. ResearchGate. Available at: [Link]

  • Combustion analysis. Wikipedia. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH). Available at: [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Available at: [Link]

  • Prediction of Standard Combustion Enthalpy of Organic Compounds Combining Machine Learning and Chemical Graph Theory: A Strategy. ACS Omega. Available at: [Link]

  • Standard Guide for Validating Analytical Methods. ASTM International. Available at: [Link]

  • 3-(2-ethylphenyl)-1,2,3-benzotriazin-4-one. Chemsrc. Available at: [Link]

  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Shimadzu. Available at: [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES. U.S. Pharmacopeia (USP). Available at: [Link]

  • Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • Synthesis and nematicidal evaluation of 1,2,3-benzotriazin-4-one derivatives containing piperazine as linker against Meloidogyne incognita. Royal Society of Chemistry. Available at: [Link]

  • Introduction to Combustion Analysis. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. Available at: [Link]

  • 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. Available at: [Link]

  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. ACS Publications. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, a member of the benzotriazinone class of compounds. As with any laboratory chemical, a thorough understanding of the potential hazards is the foundation of safe practice. This document synthesizes data from related chemical structures to establish a robust framework for personal protection, operational procedures, and disposal.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one was not available, the known toxicological profile of related benzotriazinones and benzotriazoles provides a strong basis for hazard assessment. The primary risks are associated with irritation and acute toxicity.

Based on GHS classifications for analogous compounds, the anticipated hazards are summarized below.[1][2][3]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Additionally, it is crucial to consider that when heated to decomposition, benzotriazinones may emit toxic fumes of nitrogen oxides.[2] These compounds can also be toxic to aquatic life with long-lasting effects, necessitating careful disposal.[4][5]

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is considered, engineering and administrative controls must be implemented as the primary method of exposure reduction.

  • Engineering Controls : All handling of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one in its solid (powder) form or when in a volatile solvent should be conducted within a certified chemical fume hood. This is the most effective way to prevent inhalation of dust or vapors.[1][6]

  • Administrative Controls : Access to areas where this chemical is stored and handled should be restricted to trained personnel. Always wash hands thoroughly after handling, even if gloves were worn.[4][7] Do not eat, drink, or smoke in the laboratory.[4]

Personal Protective Equipment (PPE): A Mandated Barrier

PPE is the final barrier between the researcher and the chemical. Its selection is directly dictated by the hazards identified above. The following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection: Preventing Irreversible Damage

Rationale : Benzotriazinones are classified as serious eye irritants.[1][2][7][8] Accidental splashes can cause significant and potentially lasting damage.

  • Minimum Requirement : Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Enhanced Protection : When there is a risk of splashing (e.g., when transferring solutions or working with larger quantities), a face shield must be worn in addition to safety goggles.[6]

Skin and Body Protection: Avoiding Contact and Irritation

Rationale : This class of compounds is known to cause skin irritation.[1][2][7][8] Furthermore, skin contact provides a potential route for systemic exposure.

  • Gloves : Disposable nitrile gloves provide a good baseline of protection for incidental contact.[6] Always inspect gloves for tears or holes before use. If working with solutions, consult a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvent being used. For prolonged or immersive contact, heavier-duty gloves such as butyl rubber may be necessary.[9] Change gloves immediately if they become contaminated.

  • Laboratory Coat : A clean, buttoned, knee-length laboratory coat is required to protect skin and personal clothing.[6]

  • Apparel : Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory to protect against spills.[6]

Respiratory Protection: A Necessary Precaution

Rationale : As a powder, this compound may become airborne, and related chemicals are known to cause respiratory irritation.[1][3][10]

  • Primary Control : A chemical fume hood is the preferred method for controlling respiratory exposure.

  • When a Respirator is Required : If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[6] Use of a respirator (e.g., an N95 dust mask for powders or an air-purifying respirator with appropriate cartridges for vapors) must be done within the context of a formal respiratory protection program that includes medical evaluation, training, and annual fit testing, as mandated by OSHA standard 29 CFR 1910.134.[6][9]

Operational Plan: Step-by-Step Handling Protocol

The following workflow ensures a systematic and safe approach to handling 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemical, Glassware, etc.) prep1->prep2 prep3 Don PPE (Coat, Goggles, Gloves) prep2->prep3 handle1 Place Apparatus in Fume Hood prep3->handle1 handle2 Carefully Weigh/Transfer Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Securely Close Primary Container handle3->handle4 clean1 Decontaminate Surfaces handle4->clean1 clean2 Segregate Waste into Labeled Containers clean1->clean2 clean3 Doff PPE in Correct Order (Gloves, Goggles, Coat) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for Benzotriazinones.

Step-by-Step Protocol:

  • Preparation :

    • Confirm that the chemical fume hood has been certified within the last year.

    • Gather all necessary chemicals, glassware, and equipment.

    • Don your lab coat, followed by chemical safety goggles. Finally, put on your nitrile gloves.

  • Handling (Inside the Fume Hood) :

    • Perform all manipulations of the chemical well inside the fume hood.

    • When weighing the solid, use a disposable weigh boat and handle it gently to avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

    • Upon completion of the experiment, ensure the primary chemical container is tightly sealed.

  • Cleanup and Disposal :

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated, sealed hazardous waste container.[4]

    • Do not dispose of this chemical down the drain.[1] It must be collected for disposal by a licensed hazardous waste facility.[3][4]

    • Remove PPE in the reverse order of donning: first gloves, then goggles, and finally the lab coat.

    • Immediately wash your hands with soap and water.

References

  • Angene Chemical. (2021). Safety Data Sheet for 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol. [Link]

  • CPAchem Ltd. (n.d.). Safety Data Sheet for 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. [Link]

  • Castrol. (2025). Safety Data Sheet for Hysol SL 45 XBB. [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products. [Link]

  • SysKem Chemie GmbH. (2019). Safety Data Sheet for SysKem TT 1000. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Covestro. (2013). Guidance for the Selection of Protective Clothing for TDI Users. [Link]

  • PubChem. 1,2,3-Benzotriazin-4-one. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]

  • Capot Chemical. (2013). MSDS of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2024). Phenolic benzotriazoles - Evaluation statement (EVA00147). [Link]

  • Journal of the Chemical Society C: Organic. (1969). Pyrolysis of 3-phenyl-1,2,3-benzotriazin-4-one. [Link]

  • European Chemicals Agency (ECHA). 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol - Substance Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.